Dehydro Lovastatin
Description
Contextualization within Statin Derivatives Landscape
Statins, a class of drugs that inhibit the enzyme HMG-CoA reductase, are fundamental in managing hypercholesterolemia. immune-system-research.comnih.govnih.gov They are broadly categorized based on their origin as natural, semi-synthetic, and synthetic. mdpi.com Natural statins, such as Lovastatin (B1675250), are derived from the fermentation of fungi. mdpi.comwikipedia.org Lovastatin itself is produced by the fungus Aspergillus terreus. news-medical.netresearchgate.net
The success of natural statins prompted the chemical modification of these molecules to develop more potent and effective derivatives, leading to the creation of semi-synthetic statins. news-medical.net Dehydro Lovastatin, a dehydrogenation product and derivative of Lovastatin, fits within this landscape as a key intermediate. nih.govchem960.com It represents a critical step in the synthetic pathway from a natural product to a modified, often more potent, therapeutic agent like Simvastatin (B1681759), which is a side-chain ester analog of Lovastatin. news-medical.netwikipedia.org
Significance of Dehydrolovastatin as a Research Compound
The importance of this compound in research is twofold. Firstly, it is a valued key intermediate in the synthesis of cholesterol-lowering pharmaceuticals, most notably in the production of semi-synthetic statins such as Simvastatin. chem960.com Its chemical structure, featuring a conjugated diene system, enhances its reactivity for further chemical modifications, making it a versatile building block in medicinal chemistry. chem960.com
Secondly, this compound is being investigated for its own intrinsic therapeutic properties. nih.gov Preliminary research has demonstrated that it possesses effects similar to Lovastatin in reducing blood lipids. Furthermore, studies have indicated that this compound can dose-dependently suppress inflammation and inhibit experimental immune arthritis, suggesting potential applications beyond cholesterol management. nih.gov This exploration of its anti-inflammatory effects aligns with the broader investigation of the pleiotropic (non-lipid-lowering) effects of statins.
Historical Perspectives in Lovastatin and Analog Discovery
The journey to understanding this compound is rooted in the history of statin discovery. The search for inhibitors of cholesterol biosynthesis targeted HMG-CoA reductase, the rate-limiting enzyme in the pathway. nih.govresearchgate.netwikipedia.org
1976: The first breakthrough came when Japanese biochemist Akira Endo isolated a competitive inhibitor of HMG-CoA reductase from the fungus Penicillium citrinum. news-medical.netwikipedia.org This substance was named Compactin (or Mevastatin) and was the first statin administered to humans. news-medical.net
1978-1979: Independently, Alfred Alberts and his team at Merck Research Laboratories discovered a potent HMG-CoA reductase inhibitor in a fermentation broth of Aspergillus terreus. news-medical.netwikipedia.org They named this compound Mevinolin, which was later officially named Lovastatin. nih.gov Concurrently, Akira Endo also isolated the same compound, which he called Monacolin K, from Monascus ruber. researchgate.netnih.gov
1987: After extensive clinical trials confirmed its efficacy and safety, Lovastatin became the first statin to be approved by the U.S. Food and Drug Administration (FDA). news-medical.netnih.gov
The clinical success of Lovastatin catalyzed efforts to synthesize even more effective derivatives. news-medical.net This led to the development of semi-synthetic analogs like Simvastatin, a process where this compound serves as a critical intermediate. chem960.com
Table 1: Historical Timeline of Early Statin Discovery
| Year | Event | Key Compound(s) | Discoverer/Organization |
| 1976 | Isolation of the first HMG-CoA reductase inhibitor | Compactin (Mevastatin) | Akira Endo (Sankyo) |
| 1978 | Discovery of a more potent inhibitor from Aspergillus terreus | Mevinolin (Lovastatin) | Alfred Alberts (Merck) |
| 1979 | Independent isolation of the same compound from Monascus ruber | Monacolin K (Lovastatin) | Akira Endo |
| 1987 | First FDA approval for a statin drug | Lovastatin | Merck |
Emerging Research Trajectories for Dehydrolovastatin
Current and future research on this compound is expanding beyond its role as a synthetic precursor. A significant emerging trajectory is the investigation of its potential as a standalone therapeutic agent, particularly focusing on its pleiotropic effects. nih.gov
One promising area is its anti-inflammatory and immunomodulatory activity. Research has shown that this compound can ameliorate ulcerative colitis in animal models by suppressing NF-κB and the expression of inflammatory cytokines. nih.gov This suggests that this compound could be explored for treating various immune-inflammatory diseases. nih.gov This line of inquiry is consistent with a broader trend in cardiovascular research that recognizes the multiple effects of statins beyond their impact on cholesterol. worldwide.com
Future studies may further elucidate the mechanisms behind these anti-inflammatory effects and explore other potential applications. The development of new statin derivatives from compounds like this compound remains an active area of research, with the goal of creating novel drug candidates with improved efficacy or new therapeutic uses. nih.gov
Table 2: Chemical Properties of Lovastatin and this compound
| Compound | Chemical Formula | Molar Mass (g·mol−1) |
| Lovastatin | C24H36O5 | 404.547 |
| This compound | C24H34O4 | 386.5 |
Data sourced from PubChem wikipedia.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-5-16(3)24(26)28-21-14-15(2)13-18-10-9-17(4)20(23(18)21)12-11-19-7-6-8-22(25)27-19/h6,8-10,13,15-17,19-21,23H,5,7,11-12,14H2,1-4H3/t15-,16-,17-,19-,20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIVMHAGTHFLMO-OCAGQIGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3CC=CC(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747447 | |
| Record name | (1S,3R,7S,8S,8aR)-3,7-Dimethyl-8-{2-[(2R)-6-oxo-3,6-dihydro-2H-pyran-2-yl]ethyl}-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109273-98-5 | |
| Record name | Dehydromonacolin K | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109273-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,3R,7S,8S,8aR)-3,7-Dimethyl-8-(2-((2R)-6-oxo-3,6-dihydro-2H-pyran-2-yl)ethyl)-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109273985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,3R,7S,8S,8aR)-3,7-Dimethyl-8-{2-[(2R)-6-oxo-3,6-dihydro-2H-pyran-2-yl]ethyl}-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,3R,7S,8S,8AR)-3,7-DIMETHYL-8-(2-((2R)-6-OXO-3,6-DIHYDRO-2H-PYRAN-2-YL)ETHYL)-1,2,3,7,8,8A-HEXAHYDRONAPHTHALEN-1-YL (2S)-2-METHYLBUTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BW5MV3UB3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical Mechanisms and Pathways of Dehydrolovastatin
Dehydrolovastatin's Role in HMG-CoA Reductase Inhibition
The inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the hallmark of the statin class of compounds. This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a rate-limiting step in the synthesis of cholesterol and other isoprenoids. drugbank.comnih.gov
Comparative Analysis of HMG-CoA Reductase Binding Affinity
Direct and extensive comparative studies on the binding affinity of Dehydrolovastatin to HMG-CoA reductase are not widely available in the current scientific literature. However, one study has provided insight into the inhibitory activity of α,β-dehydrolovastatin. In a cell-free based assay, α,β-dehydrolovastatin demonstrated weak inhibitory activity against HMG-CoA reductase. At a concentration of 200 μM, it exhibited an inhibition of 8.4%. For comparison, under similar experimental conditions, Lovastatin (B1675250) showed a more significant inhibition.
Interactive Data Table: HMG-CoA Reductase Inhibition
| Compound | Concentration (μM) | Percent Inhibition (%) |
| α,β-Dehydrolovastatin | 200 | 8.4 |
Note: This data is from a single study and further research is needed for a comprehensive comparative analysis.
Enzymatic Kinetics of HMG-CoA Reductase Modulation by Dehydrolovastatin
Detailed studies on the enzymatic kinetics of HMG-CoA reductase modulation specifically by Dehydrolovastatin, including parameters such as Ki (inhibition constant) and the precise nature of the inhibition (e.g., competitive, non-competitive), are not extensively documented in the available research.
Impact on Mevalonate Pathway Regulation
The mevalonate pathway is a crucial metabolic route that produces cholesterol and a variety of non-sterol isoprenoids essential for diverse cellular functions. researchgate.net Inhibition of HMG-CoA reductase by statins has profound effects on this pathway.
Upstream and Downstream Pathway Intermediates Alterations
Specific research detailing the alterations in upstream and downstream intermediates of the mevalonate pathway as a direct consequence of Dehydrolovastatin administration is not presently available. In general, inhibition of HMG-CoA reductase leads to a reduction in the synthesis of mevalonate. This, in turn, is expected to decrease the levels of downstream products, including isoprenoid pyrophosphates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), as well as squalene and ultimately, cholesterol.
Regulatory Feedback Loops Influenced by Dehydrolovastatin
The mevalonate pathway is subject to complex regulatory feedback mechanisms. A decrease in intracellular cholesterol levels, which would be an expected outcome of HMG-CoA reductase inhibition, typically triggers a compensatory response. This involves the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which upregulate the transcription of genes encoding for HMG-CoA reductase and the low-density lipoprotein (LDL) receptor. However, specific studies detailing how Dehydrolovastatin influences these intricate feedback loops have not been identified.
Cellular Cholesterol Homeostasis Modulation
The regulation of cellular cholesterol levels is a tightly controlled process involving synthesis, uptake, and efflux. While one study has indicated that Dehydrolovastatin possesses a lipid-reducing effect that is similar to its parent compound, Lovastatin, the precise molecular mechanisms by which it modulates cellular cholesterol homeostasis have not been elucidated in the reviewed scientific literature. nih.gov
Low-Density Lipoprotein Receptor Expression and Activity
While direct studies on dehydrolovastatin's effect on Low-Density Lipoprotein (LDL) receptor expression are emerging, the mechanism can be inferred from its parent compound, lovastatin. Statins, as a class, inhibit the HMG-CoA reductase enzyme, a critical step in cholesterol synthesis. researchgate.net This reduction in intracellular cholesterol signals the cell to increase the expression of LDL receptors on its surface. nih.gov
This upregulation of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream. nih.govnih.gov Studies on lovastatin have demonstrated its ability to increase surface LDL receptor expression in various cell types, including lymphocytes. nih.gov This action is a cornerstone of its lipid-lowering effect. One study found that lovastatin treatment led to a 49% increase in LDL receptor activity. nih.gov It is proposed that dehydrolovastatin shares this fundamental mechanism of action, contributing to its effects on lipid profiles by promoting the cellular uptake of LDL.
Very Low-Density Lipoprotein Synthesis Inhibition
The impact of dehydrolovastatin on Very Low-Density Lipoprotein (VLDL) is linked to the foundational mechanism of HMG-CoA reductase inhibition shared by statins. By limiting the synthesis of cholesterol, a key component of VLDL particles, lovastatin has been shown to decrease the production rate of the apolipoprotein B-100 (apoB) component of VLDL, intermediate-density lipoprotein (IDL), and LDL. nih.gov
Interactions with Cellular Signaling Cascades
Dehydrolovastatin is actively involved in modulating key cellular signaling cascades, particularly those related to inflammation and cellular stress responses.
NF-κB Pathway Suppression
Research has specifically identified dehydrolovastatin's ability to suppress the nuclear factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammatory and immune responses. nih.govfrontiersin.org In experimental models of ulcerative colitis, dehydrolovastatin has been shown to inhibit the expression of NF-κB p65 protein in colon tissue. researchgate.net This suppressive action on the NF-κB pathway is a key mechanism behind dehydrolovastatin's anti-inflammatory effects. nih.gov
Inflammatory Cytokine Expression Regulation (e.g., IL-6, IL-10, IL-17, TNF-α)
Correlated with its suppression of the NF-κB pathway, dehydrolovastatin effectively regulates the expression of several inflammatory cytokines. nih.gov NF-κB is known to control the transcription of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov
In a mouse model of ulcerative colitis, administration of dehydrolovastatin led to a significant reduction in the serum levels of IL-6, IL-17, and TNF-α. researchgate.net Concurrently, it increased the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). researchgate.net This modulation of the cytokine profile, shifting the balance from a pro-inflammatory to a more anti-inflammatory state, underscores its potential in managing inflammatory conditions. nih.govresearchgate.net
| Cytokine | Effect of Dehydrolovastatin | Source |
| Interleukin-6 (IL-6) | Decrease | researchgate.net |
| Interleukin-10 (IL-10) | Increase | researchgate.net |
| Interleukin-17 (IL-17) | Decrease | researchgate.net |
| Tumor Necrosis Factor-α (TNF-α) | Decrease | researchgate.net |
AMP-activated Protein Kinases and Protein Phosphatases
The parent compound, lovastatin, has been shown to influence cellular energy homeostasis through the activation of the LKB1/AMP-activated protein kinase (AMPK) pathway. nih.gov AMPK acts as a cellular energy sensor. mdpi.com Lovastatin treatment can impair mitochondrial function, leading to a decrease in the cellular ADP/ATP ratio, which is a known trigger for AMPK activation. nih.gov
Furthermore, lovastatin can affect cellular signaling by inhibiting protein phosphatases, such as Protein Phosphatase 1 (PP-1) and PP-2A. nih.gov These enzymes are crucial for dephosphorylating proteins and are involved in various signaling pathways. scbt.com By inhibiting these phosphatases, lovastatin can lead to the sustained phosphorylation of certain proteins, thereby altering downstream signaling events. nih.gov Given its structural similarity, dehydrolovastatin may exert similar effects on these critical cellular enzymes.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Inhibition
While direct inhibitors of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) exist, the parent compound lovastatin has been found to indirectly inhibit CFTR function. nih.govresearchgate.net CFTR is a cAMP-activated chloride channel crucial for ion and fluid transport across epithelial surfaces. researchgate.net Lovastatin's inhibitory effect is not through direct binding to the channel but by inhibiting the synthesis of isoprenyl lipids. nih.gov These lipids are necessary for the proper intracellular trafficking and insertion of the CFTR protein into the cell membrane. By disrupting this process, lovastatin reduces the amount of functional CFTR at the cell surface, thereby inhibiting its activity. nih.gov This mechanism highlights a potential, indirect regulatory role for dehydrolovastatin in cellular processes involving CFTR.
Estrogen Receptor Signaling Pathway Perturbation
The direct interaction of dehydrolovastatin with the estrogen receptor (ER) signaling pathway is not yet extensively documented in scientific literature. However, studies on the broader class of statins, including the parent compound lovastatin, provide some insights into potential mechanisms.
Statins have been observed to inhibit the proliferation of both estrogen receptor-positive (ER+) and receptor-negative breast cancer cells irjournal.org. In ER+ cells, some statins have demonstrated the ability to partially counteract the proliferative effects induced by estradiol irjournal.org. This suggests a potential for interference with the estrogen signaling cascade.
Furthermore, research has indicated that some cancer cells can utilize cholesterol derivatives to mimic the effects of estrogen, thereby promoting their growth in the absence of the hormone nih.gov. Given that dehydrolovastatin, like other statins, originates from the cholesterol synthesis pathway, it is plausible that it could influence ER signaling, although the precise nature of this interaction remains to be fully elucidated. It is important to note that studies have also shown that the simultaneous use of statins and estradiol in postmenopausal women did not significantly alter circulating estrogen or androgen levels, suggesting a complex and context-dependent interaction semanticscholar.orgnih.gov.
| Compound | Effect on Estrogen Receptor-Positive Cells | Reference |
| Statins (general) | Inhibition of proliferation | irjournal.org |
| Statins (general) | Partial counteraction of estradiol-induced proliferation | irjournal.org |
| Cholesterol Derivatives | Can mimic estrogen to promote cancer cell growth | nih.gov |
Glutamate (B1630785) Metabolism Alterations
While direct studies on dehydrolovastatin's impact on glutamate metabolism are limited, some evidence suggests an indirect link. A study investigating the effects of artemisinin on ulcerative colitis, a condition that dehydrolovastatin has also been studied for, identified alterations in alanine (B10760859), aspartate, and glutamate metabolism as a key therapeutic pathway nih.govnih.gov. This suggests that modulation of glutamate metabolism may be a relevant mechanism for compounds that ameliorate this inflammatory condition.
Research on the broader class of statins has shown neuroprotective effects that are linked to the modulation of glutamate metabolism. For instance, some statins have been found to protect against glutamate-induced excitotoxicity in neuronal cells researchgate.net. These effects appear to be independent of the inhibition of HMG-CoA reductase and may involve the modulation of NMDA receptor function and attenuation of intracellular calcium influx researchgate.net.
| Condition/Compound | Observed Effect on Glutamate Metabolism | Reference |
| Artemisinin (in Ulcerative Colitis) | Alterations in alanine, aspartate, and glutamate metabolism | nih.govnih.gov |
| Statins (general) | Neuroprotection against glutamate-induced excitotoxicity | researchgate.net |
| Atorvastatin (B1662188) | Attenuation of glutamate-induced increase in intracellular calcium | researchgate.net |
Carbonate Dehydratase II Modulation
There is currently no direct scientific literature available that specifically investigates the interaction between dehydrolovastatin and Carbonate Dehydratase II (also known as Carbonic Anhydrase II). However, research into the broader class of statins has revealed interactions with various isoforms of carbonic anhydrase (CA).
Several statins, including atorvastatin, fluvastatin (B1673502), and rosuvastatin, have been shown to inhibit multiple human carbonic anhydrase isoforms in the submicromolar to low nanomolar range nih.gov. These isoforms include those involved in processes such as lipogenesis and tumorigenesis nih.gov. Another study also demonstrated that atorvastatin can act as a potent inhibitor of human carbonic anhydrase I and II isozymes nih.gov. This suggests that the inhibition of carbonic anhydrases may be a more general effect of statins, although the specific activity of dehydrolovastatin against Carbonate Dehydratase II has yet to be determined.
| Statin | Effect on Carbonic Anhydrase Isoforms | Reference |
| Atorvastatin, Fluvastatin, Rosuvastatin | Inhibition of multiple human CA isoforms (I-XIV) | nih.gov |
| Atorvastatin | Potent inhibitor of hCA I and II | nih.gov |
Protein Ubiquitination Pathway Modulation
The direct influence of dehydrolovastatin on the protein ubiquitination pathway has not been extensively studied. However, research on its parent compound, lovastatin, and other statins indicates a significant interaction with this critical cellular process.
The ubiquitin-proteasome system is a major pathway for protein degradation in cells, playing a crucial role in cellular homeostasis. Studies have shown that statins can up-regulate the expression of genes within this system, particularly in skeletal muscle. Lovastatin, specifically, has been reported to induce the expression of atrogin-1, a muscle-specific ubiquitin ligase that is a key mediator of muscle atrophy. This induction of atrogin-1 by lovastatin has been observed in human patients with statin-induced myopathy, as well as in in-vitro and in-vivo models. This suggests that modulation of the protein ubiquitination pathway may be a significant off-target effect of certain statins. One study noted that dehydrolovastatin, which is incapable of inhibiting HMG-CoA reductase, did not activate certain downstream pathways in the same manner as other statins, though its direct effect on protein ubiquitination was not the focus.
| Compound | Effect on Protein Ubiquitination Pathway | Reference |
| Statins (general) | Up-regulation of ubiquitin-proteasome system genes in skeletal muscle | |
| Lovastatin | Induction of atrogin-1 (a muscle-specific ubiquitin ligase) expression |
Influence on Energy Metabolism Pathways
Glycolysis Regulation
The direct impact of dehydrolovastatin on the regulation of glycolysis is not well-documented. However, studies on lovastatin provide some insights into how this class of compounds might influence this central metabolic pathway.
Research on the effects of lovastatin in triple-negative breast cancer cells has shown that it can suppress glycolysis. This was evidenced by a significant decrease in the extracellular acidification rate (ECAR), a key indicator of glycolytic activity. Furthermore, lovastatin treatment led to a downregulation of several key proteins involved in glycolysis, including GLUT1 (a glucose transporter), PFK1 (phosphofructokinase-1), and PKM2 (pyruvate kinase M2). Interestingly, another study on different cancer cell lines found that while lovastatin and simvastatin (B1681759) decreased basal respiration and ATP production, they did not alter the rate of lactic acid production, suggesting that the impact on glycolysis might be cell-type specific.
| Compound | Effect on Glycolysis | Key Findings | Reference |
| Lovastatin | Suppression in triple-negative breast cancer cells | Decreased ECAR; Downregulation of GLUT1, PFK1, PKM2 | |
| Lovastatin, Simvastatin | No change in lactic acid production in certain cancer cells | Decreased basal respiration and ATP production |
Gluconeogenesis Modulation
In a study using a high-fat diet-induced obese rat model, α,β-dehydromonacolin S was shown to restore impaired hepatic gluconeogenesis nih.gov. This was achieved through the downregulation of key gluconeogenic genes, namely phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) nih.gov. The study also found that this compound activated AMP-dependent kinase (AMPK) and serine/threonine protein kinase B (Akt), both of which are crucial regulators of glucose and lipid metabolism nih.gov. These findings strongly suggest that compounds with a similar structure to dehydrolovastatin can effectively modulate the gluconeogenesis pathway.
| Compound | Effect on Gluconeogenesis | Mechanism of Action | Reference |
| α,β-dehydromonacolin S | Suppression of hepatic gluconeogenesis | Downregulation of PEPCK and G6Pase genes; Activation of AMPK and Akt | nih.gov |
Tricarboxylic Acid (TCA) Cycle Activity
Dehydrolovastatin, the active form of lovastatin, has been observed to influence the Tricarboxylic Acid (TCA) cycle, a critical metabolic pathway for cellular energy production. Research indicates that treatment with lovastatin can lead to an increase in metabolites related to the TCA cycle. One study demonstrated that lovastatin treatment significantly reduced the NADH/NAD+ ratio, a key indicator of TCA cycle activity. A lower ratio suggests an activation of the cycle, as the conversion of NAD+ to NADH is a fundamental step in the process. Furthermore, the levels of acetyl-CoA, the molecule that initiates the TCA cycle, were found to be significantly increased in lovastatin-treated cells, while lactate levels decreased. This suggests a metabolic shift towards oxidative phosphorylation and away from aerobic glycolysis, also known as the Warburg effect, in certain cell types.
The TCA cycle is a series of chemical reactions that generate energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. nih.gov This process is essential for the production of ATP, the cell's primary energy currency. The cycle begins with the condensation of acetyl-CoA and oxaloacetate to form citrate and involves a series of enzymatic reactions that ultimately regenerate oxaloacetate. openstax.org Key enzymes in the cycle, such as isocitrate dehydrogenase, are subject to regulation by molecules like ADP and ATP, which signal the cell's energy status. youtube.com
Creatine (B1669601) Metabolism and Creatine Kinase Activity
Statins, including lovastatin, have been associated with effects on creatine metabolism, primarily indicated by changes in creatine kinase (CK) activity. Creatine kinase is an enzyme crucial for energy storage and utilization in tissues with high and fluctuating energy demands, such as skeletal muscle. While some studies have shown that lovastatin treatment, even in combination with exercise, does not significantly affect average CK activity, there are instances where it may lead to marked increases in CK levels in certain individuals. nih.gov Elevated CK levels in the blood are a common indicator of muscle stress or damage.
It is a known side effect of statin therapy that some patients may experience muscle-related symptoms, which can be associated with elevated CK levels. droracle.ai Guidelines suggest that baseline CK levels should be checked before initiating statin therapy in high-risk patients. droracle.ai
Lactate Dehydrogenase (LDH) Gene Expression and Protein Levels (LDHA, LDHB)
Dehydrolovastatin's precursor, lovastatin, has been shown to differentially regulate the gene expression and protein levels of the two subunits of lactate dehydrogenase (LDH), namely LDHA and LDHB. LDH is a crucial enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate.
A study on rat myocardial cells exposed to lovastatin revealed a significant impact on the expression of LDHA and LDHB genes. After five days of treatment, the mRNA levels of LDHA were significantly upregulated, while the mRNA levels of LDHB were significantly downregulated. nih.gov These changes at the transcriptional level were also reflected at the protein level after five days of treatment, with LDHA protein levels increasing and LDHB protein levels decreasing. nih.gov
These findings suggest that dehydrolovastatin may modulate energy metabolism in cardiac cells by altering the expression of key enzymes involved in glycolysis. The differential regulation of LDHA and LDHB can shift the metabolic balance within the cells.
Below is a data table summarizing the effects of lovastatin on LDHA and LDHB gene expression and protein levels after five days of treatment in rat myocardial cells, as reported in the study.
| Gene/Protein | Change in mRNA Level | Change in Protein Level |
| LDHA | Increased | Increased |
| LDHB | Decreased | Decreased |
Interaction with Acetaldehyde Dehydrogenase 2 (ALDH2) and Cholesterol Synthesis
Recent research has uncovered a relationship between Acetaldehyde Dehydrogenase 2 (ALDH2), an enzyme primarily known for its role in alcohol metabolism, and the regulation of cholesterol synthesis. Studies have shown that a deficiency in ALDH2 can lead to increased cholesterol levels. nih.gov Mechanistically, mitochondrial ALDH2 can translocate to the endoplasmic reticulum and promote the degradation of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. nih.gov
Dehydrolovastatin, as an inhibitor of HMG-CoA reductase, plays a significant role in this context. It has been demonstrated that lovastatin treatment can reverse the increased cholesterol synthesis observed in cases of ALDH2 deficiency. nih.gov This indicates that dehydrolovastatin's mechanism of lowering cholesterol is effective even when the regulatory function of ALDH2 is impaired.
Lovastatin, the prodrug of dehydrolovastatin, is a potent competitive inhibitor of HMG-CoA reductase. nih.gov By blocking this enzyme, it prevents the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol biosynthesis pathway. researchgate.netproteopedia.orgdrugbank.com This inhibition leads to a reduction in endogenous cholesterol production. youtube.com
Biosynthesis and Bioconversion Research
Dehydrolovastatin as a Biosynthetic Intermediate or Analog of Lovastatin (B1675250)
Dehydrolovastatin is recognized as a chemical analog and a biosynthetic intermediate or side-product in the production of lovastatin. synzeal.comnih.govdaicelpharmastandards.comsigmaaldrich.com Its formation is intricately linked to the metabolic pathways of several filamentous fungi.
Dehydrolovastatin is a known metabolite produced by various fungi, most notably Aspergillus terreus, which is the primary commercial source of lovastatin. daicelpharmastandards.comfda.govmdpi.com It is also produced by other species such as Aspergillus sclerotiorum and Monascus purpureus. nih.govplos.orgresearchgate.netnih.govscielo.br Research on Aspergillus sclerotiorum PSU-RSPG178, a soil-derived fungus, has identified it as a producer of α,β-dehydrolovastatin along with other lovastatin analogues. plos.orgresearchgate.netnih.gov Similarly, strains of Monascus purpureus, used in the production of red yeast rice, also generate dehydrolovastatin as one of several monacolin compounds. nih.govgrupobiomaster.comresearchgate.net
A study focusing on Aspergillus sclerotiorum PSU-RSPG178 reported the isolation of α,β-dehydrolovastatin among other lovastatin derivatives. nih.gov Another study highlighted the potential of this strain for lovastatin production using agricultural waste, which would also involve the co-production of related compounds like dehydrolovastatin. nih.govresearchgate.net
Table 1: Fungal Sources of Dehydrolovastatin
| Fungal Species | Common Context/Use | Reference |
|---|---|---|
| Aspergillus terreus | Primary commercial producer of lovastatin | daicelpharmastandards.comfda.govmdpi.com |
| Aspergillus sclerotiorum | Soil-derived fungus, producer of various lovastatin analogues | plos.orgresearchgate.netnih.gov |
| Monascus purpureus | Used in the production of red yeast rice | nih.govscielo.brgrupobiomaster.comresearchgate.net |
The biosynthesis of lovastatin, and by extension dehydrolovastatin, is a complex process involving a type I polyketide synthase (PKS) pathway. wikipedia.orgnih.gov The core structure is assembled by two key PKS enzymes: lovastatin nonaketide synthase (LNKS), encoded by the lovB gene, and lovastatin diketide synthase (LDKS), encoded by the lovF gene. nih.govresearchgate.netuniprot.org
LovB (LNKS): This iterative type I PKS is responsible for synthesizing the main nonaketide backbone of lovastatin, which forms the decalin ring system and a portion of the side chain. wikipedia.orgresearchgate.net It catalyzes approximately 35 reactions to produce dihydromonacolin L. researchgate.netresearchgate.net
LovF (LDKS): This non-iterative PKS synthesizes the α-methylbutyrate side chain. wikipedia.orgnih.govuniprot.org
The formation of dehydrolovastatin is a deviation from the main lovastatin pathway, occurring during the intricate series of reduction and dehydration steps governed by the PKS machinery.
A crucial component of the lovastatin biosynthetic machinery is LovC, a trans-acting enoyl reductase. pnas.orguniprot.orgnih.gov Unlike the canonical PKS system where the enoyl reductase domain is integrated into the megasynthase, LovC functions as a separate, stand-alone enzyme that interacts with LovB. pnas.orgnih.govijpsonline.com
LovC's primary role is to selectively reduce the growing polyketide chain at specific steps during its synthesis on the LovB complex. pnas.orgnih.gov It ensures the correct saturation of the nonaketide chain. nih.govijpsonline.com Disruption of the lovC gene in A. terreus has been shown to halt the production of lovastatin, but the mutant strain is capable of converting externally supplied dihydromonacolin L or monacolin J into lovastatin, indicating LovC acts before these intermediates are formed. researchgate.net The incomplete or failed reduction by the LovB-LovC complex can lead to the formation of unsaturated intermediates, which can then be processed into dehydrolovastatin. LovC specifically interacts only with LovB, not with LovF, and accepts only three of the eight possible polyketide intermediates from LovB as substrates. pnas.orgnih.gov
Dehydrolovastatin can be formed through enzymatic or chemical conversion from lovastatin or its precursors. The dehydration of the hydroxy group in the lactone ring of lovastatin or its immediate precursors can yield dehydrolovastatin. While specific enzymes solely dedicated to this conversion are not fully characterized, the general enzymatic environment of the producing fungus and downstream processing conditions can facilitate this transformation.
Research has also explored the enzymatic modification of lovastatin to create other valuable statins. For example, the enzyme LovD, a transesterase, catalyzes the final step in lovastatin biosynthesis by attaching the α-methylbutyrate side chain to monacolin J. uniprot.orgmdpi.com Engineered variants of LovD are used in the enzymatic synthesis of simvastatin (B1681759) from a monacolin J precursor, demonstrating the potential for enzymatic manipulation of these molecules. mdpi.comepa.gov
In the commercial production of lovastatin, dehydrolovastatin is considered a process-related impurity. synzeal.comdaicelpharmastandards.comusp.org Its presence is monitored during quality control of the final drug product. synzeal.comusp.org The formation of dehydrolovastatin can occur during fermentation or subsequent purification steps due to the chemical instability of lovastatin, particularly under acidic conditions which can promote dehydration. Other degradation products can also arise, such as aromatized analogs formed from further rearrangement.
Table 2: Common Impurities in Lovastatin Production
| Impurity Name | Chemical Relation to Lovastatin | Reference |
|---|---|---|
| Dehydrolovastatin | Dehydration product of the lactone ring | synzeal.comdaicelpharmastandards.comusp.org |
| Lovastatin Acid | Hydrolyzed (open-ring) form of lovastatin | daicelpharmastandards.comusp.org |
| Monacolin J | Biosynthetic precursor to lovastatin | nih.govjbiochemtech.com |
| Dihydromonacolin L | Biosynthetic precursor to monacolin J | nih.govresearchgate.net |
Microbial Strain Engineering for Enhanced Dehydrolovastatin Production
While the primary goal of most industrial fermentation is to maximize lovastatin yield and minimize impurities like dehydrolovastatin, the principles of metabolic engineering could be reversed to enhance the production of this specific analog. By manipulating the genes involved in the lovastatin biosynthetic cluster, it is theoretically possible to favor the formation of dehydrolovastatin.
For instance, targeted mutagenesis or downregulation of the lovC gene could lead to incomplete reduction of the polyketide chain, potentially increasing the flux towards dehydrolovastatin. Similarly, modifying the activity of the P450 monooxygenase encoded by lovA, which is responsible for hydroxylations leading to monacolin J, could alter the substrate pool and favor the formation of dehydro-analogs. researchgate.net Disrupting the lovA gene in A. terreus has been shown to result in an active beta-oxidation system that degrades precursors, but this highlights the complexity and interconnectedness of the metabolic pathways. researchgate.net
Furthermore, overexpression of the entire lovastatin gene cluster in a heterologous host, a common strategy to improve secondary metabolite production, could be combined with targeted gene knockouts or modifications to create a strain specifically designed for dehydrolovastatin synthesis. amazonaws.com To date, research has primarily focused on increasing lovastatin yields or creating novel statins like simvastatin through biocatalysis, rather than specifically engineering strains for dehydrolovastatin production. mdpi.comepa.govmdpi.com
Optimization of Fermentation Processes for Dehydrolovastatin Yield
Dehydrolovastatin is a derivative of lovastatin, often produced as a related byproduct during the fermentation of microorganisms such as Aspergillus terreus and Monascus species. Consequently, research aimed at optimizing fermentation conditions for lovastatin production is directly relevant to enhancing the yield of dehydrolovastatin. The optimization of fermentation parameters is a critical strategy for maximizing the output of target secondary metabolites. Key factors influencing production include the choice of microbial strain, composition of the culture medium, and physical fermentation parameters.
Aspergillus terreus is the most prominent fungus utilized for the commercial production of lovastatin and, by extension, dehydrolovastatin. nih.govrjlbpcs.com Research has also explored other strains, such as Aspergillus sclerotiorum, for their potential in producing lovastatin and its analogues. researchgate.netresearchgate.net The choice of substrate is fundamental to the process. While various synthetic media are used, there is a significant research focus on utilizing low-cost agricultural wastes as substrates in solid-state fermentation (SSF). Wheat bran has been identified as a particularly effective substrate for lovastatin production by A. terreus. nih.gov Other agro-biomass materials like soya bean sludge have also shown promise, especially when supplemented with oils such as palm oil, which significantly enhances the yield. researchgate.net
The production of dehydrolovastatin is intricately linked to the optimization of several key fermentation parameters which control fungal growth and metabolic activity.
pH and Temperature: The pH of the culture medium can significantly alter the metabolic pathways of the microorganism. For A. terreus, lovastatin biosynthesis is generally favored at a neutral pH, around 6.0-7.0. rjlbpcs.commdpi.com Studies have shown that while a pH range of 7.0 to 8.5 can increase lovastatin levels, further increases tend to reduce productivity. nih.gov Temperature is another critical factor, influencing the enzymatic reactions in the biosynthetic pathway. The optimal temperature for lovastatin production by A. terreus is typically reported to be between 25°C and 30°C. nih.govmdpi.com
Carbon and Nitrogen Sources: The type and ratio of carbon and nitrogen sources in the medium are crucial. High yields of lovastatin are often achieved when nitrogen is a limiting factor. nih.gov Slowly metabolized carbon sources, such as lactose, are preferred over rapidly consumed ones like glucose, as high glucose concentrations can suppress lovastatin synthesis. mdpi.com
Aeration and Agitation: Adequate aeration is vital, as the biosynthesis is an aerobic process. Low levels of dissolved oxygen have been shown to inhibit product formation. nih.govsemanticscholar.org However, excessive agitation can increase shear stress on the fungal mycelia, which may negatively impact production. nih.gov Therefore, maintaining a balance of dissolved oxygen is essential.
Inoculum and Fermentation Time: The size and age of the inoculum can affect the final product yield. Both overly large and small inocula have been reported to decrease lovastatin production, with a spore count of 5 × 10^7 spores/mL being identified as optimal in one study. nih.gov The fermentation time required for maximum yield varies depending on the strain and conditions, with studies reporting optimal times ranging from 48 hours to several days. researchgate.netmdpi.com
To navigate the complex interactions between these numerous factors, researchers frequently employ statistical methods like Response Surface Methodology (RSM). nih.govmdpi.com RSM allows for the systematic study of the combined effects of multiple variables, leading to the identification of optimal conditions more efficiently than one-factor-at-a-time experiments. For instance, an RSM study optimizing parameters for A. terreus on a sugarcane bagasse substrate predicted a maximum lovastatin yield of 156.43 mg/L at a pH of 5.5, a temperature of 35°C, an inoculum size of 4 mL, an inoculum age of 36 hours, and a fermentation period of 48 hours. mdpi.com Another study using RSM with A. terreus on wheat bran achieved a 2.5-fold increase in lovastatin yield compared to un-optimized media. nih.gov
Table 1: Optimized Fermentation Parameters for Lovastatin Production by Aspergillus Strains
| Parameter | Aspergillus terreus ATE-120 mdpi.com | Aspergillus terreus UV 1718 nih.gov | Aspergillus sclerotiorum PSU-RSPG178 researchgate.net |
|---|---|---|---|
| Fermentation Type | Solid-State Fermentation | Solid-State Fermentation | Static Liquid Culture |
| Substrate | Sugarcane Bagasse | Wheat Bran | Potato Dextrose Broth |
| Optimal pH | 5.5 | - | - |
| Optimal Temperature | 35°C | - | 25°C |
| Fermentation Time | 48 hours | - | 21 days |
| Predicted/Achieved Yield | 156.43 mg/L | 3723.4 µg/g DFM | 1315.69 mg/L |
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Biocatalytic Approaches for Dehydrolovastatin Synthesis and Modification
Biocatalysis, the use of natural catalysts like enzymes or whole microbial cells to perform chemical transformations, offers a powerful and sustainable alternative to traditional chemical synthesis. rsc.orgelsevier.com These methods are prized for their high specificity (regio- and stereoselectivity) and ability to function under mild conditions. nih.gov In the context of statins, biocatalysis is primarily explored for the modification of existing natural products to create semi-synthetic derivatives with improved properties.
Whole-cell biocatalysis utilizes entire microbial cells, which provides a stable environment for enzymes and conveniently handles cofactor regeneration. rsc.orgnih.gov This approach is particularly advantageous for multi-step reactions. nih.gov A prominent example in the statin field is the synthesis of simvastatin from lovastatin. The process involves the initial hydrolysis of lovastatin to its precursor, monacolin J. Subsequently, an E. coli strain engineered to overexpress the acyltransferase enzyme LovD is used to acylate monacolin J, yielding simvastatin with very high conversion rates. nih.gov This whole-cell system circumvents the need for complex chemical protection and deprotection steps, making the process greener and more efficient. nih.govepa.gov
While this process is for simvastatin, it establishes a clear precedent for the enzymatic modification of the lovastatin scaffold. The synthesis of dehydrolovastatin from lovastatin is a dehydrogenation reaction. It is conceivable that a similar whole-cell biocatalytic process could be developed using a microorganism expressing a suitable dehydrogenase or oxidase enzyme capable of selectively introducing a double bond into the lovastatin molecule.
The use of isolated enzymes allows for more straightforward process control and potentially higher product purity. Research has focused on identifying and engineering enzymes for specific transformations.
Hydrolytic Enzymes: Lovastatin hydrolases are used to efficiently convert lovastatin into monacolin J, the key intermediate for producing other statins. mdpi.com Researchers have constructed recombinant E. coli strains expressing a lovastatin hydrolase from Aspergillus turcosus that can transform high concentrations of lovastatin (100 g/L) to monacolin J in just a few hours with over 99.8% conversion. mdpi.com
Acyltransferases: The enzyme LovD, a lovastatin diketide synthase-associated acyltransferase, is crucial for the final step in lovastatin biosynthesis and has been repurposed for the synthesis of simvastatin. rjlbpcs.comgordon.edu Protein engineering has been used to evolve the LovD enzyme to improve its efficiency and stability for industrial-scale production. epa.gov
Potential for Dehydrogenases/Oxidases: Dehydrolovastatin is a dehydrogenated derivative of lovastatin. nih.gov The biocatalytic synthesis would require an enzyme capable of performing this specific oxidation. While the specific enzyme responsible for creating dehydrolovastatin as a byproduct in Aspergillus fermentation is not fully characterized in the available literature, enzymes from the dehydrogenase or oxidase families would be the primary candidates for this transformation. A targeted screening of microbial enzyme libraries or protein engineering of known oxidoreductases could yield a biocatalyst for the direct and efficient conversion of lovastatin to dehydrolovastatin.
Table 2: Examples of Biocatalytic Transformations of Lovastatin Derivatives
| Transformation | Starting Substrate | Product | Biocatalyst | Catalyst Type | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Hydrolysis | Lovastatin | Monacolin J | Lovastatin Hydrolase | Isolated Enzyme (Recombinant) | >99.8% conversion at 100 g/L substrate | mdpi.com |
| Acylation | Monacolin J | Simvastatin | LovD Acyltransferase | Whole-Cell (E. coli) | >99% conversion without chemical protection | nih.gov |
| Acylation | Monacolin J Ammonium (B1175870) Salt | Simvastatin Ammonium Salt | Evolved LovD Acyltransferase | Isolated Enzyme (Engineered) | Enabled a highly efficient, green manufacturing process | epa.gov |
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Pharmacological and Therapeutic Research Endeavors
Anti-inflammatory Properties and Mechanisms
Dehydro Lovastatin (B1675250) has demonstrated significant potential in modulating inflammatory responses, with studies highlighting its efficacy in preclinical models of inflammatory diseases.
Research has investigated the effects of Dehydro Lovastatin (DLVT) in mouse models of ulcerative colitis (UC) induced by dextran (B179266) sulfate (B86663) sodium (DSS) researchgate.netnih.govnih.govkjpp.net. These studies indicate that DLVT can ameliorate the symptoms and pathological damage associated with UC researchgate.netnih.govnih.govkjpp.net. The therapeutic effect is attributed to DLVT's ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway and modulate the expression of key inflammatory cytokines researchgate.netnih.govnih.govkjpp.net. Specifically, DLVT was shown to decrease myeloperoxidase (MPO) activity and correct the imbalance in inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-10 (IL-10), Interleukin-17 (IL-17), and Tumor Necrosis Factor-alpha (TNF-α), by inhibiting the expression of NF-κB p65 protein researchgate.netnih.govnih.govkjpp.net. Notably, DLVT exhibited a stronger effect in reducing IL-17 and TNF-α, and increasing IL-10, compared to the positive control drug salazosulfapyridine (SASP) researchgate.netnih.govnih.govkjpp.net.
Table 1: Impact of this compound on Inflammatory Markers in Ulcerative Colitis Models
| Parameter | Model Group (DSS) | DLVT High Dose | DLVT Low Dose | SASP Group |
| MPO Activity | Increased | Decreased | Decreased | Decreased |
| IL-6 | Increased | Decreased | Decreased | Decreased |
| IL-10 | Decreased | Increased | Increased | Increased |
| IL-17 | Increased | Decreased | Decreased | Decreased |
| TNF-α | Increased | Decreased | Decreased | Decreased |
Note: "Increased" and "Decreased" indicate the general trend observed in the respective groups compared to the normal control, with DLVT and SASP groups showing improvements relative to the DSS model group.
Previous research has indicated that this compound (DLVT) possesses the capacity to inhibit inflammation and provide relief in models of immune arthritis induced by chemical stimuli researchgate.netnih.gov. This suggests a broader anti-inflammatory role for DLVT beyond specific organ systems.
A key mechanistic aspect of this compound's anti-inflammatory action involves the reduction of Myeloperoxidase (MPO) activity researchgate.netnih.govnih.govkjpp.net. MPO is an enzyme released by neutrophils that contributes to inflammation and tissue damage. In the context of DSS-induced ulcerative colitis, DLVT treatment significantly decreased MPO activity in colon tissues compared to the model group, where MPO activity was elevated researchgate.netnih.govnih.govkjpp.net. This reduction in MPO activity is indicative of a dampening of neutrophil-driven inflammatory processes.
Antineoplastic and Chemopreventive Investigations
Beyond its anti-inflammatory effects, this compound, as a statin derivative, is also being explored for its potential roles in cancer prevention and treatment. While direct studies on this compound in this area are less extensive than for lovastatin, the known mechanisms of statins provide a basis for understanding its potential.
Statins, including lovastatin, have been investigated for their chemopreventive and chemotherapeutic effects wikipedia.org. Emerging evidence suggests that these effects may be mediated, in part, by the modulation of proteasome activity wikipedia.org. Specifically, studies on lovastatin indicate that its β-lactone form can inhibit the proteasome's degradation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27 nih.gov. This inhibition leads to the stabilization of these critical cell cycle regulators nih.gov.
The inhibition of proteasome activity by lovastatin has been linked to cell cycle regulation, particularly the induction of G1-phase arrest wikipedia.orgnih.govbiologists.comresearchgate.net. This arrest is achieved through the accumulation and stabilization of CKIs, including p21 and p27, which prevent the cell from progressing through the cell cycle nih.govbiologists.com. These mechanisms, observed with lovastatin, are considered plausible contributors to the chemopreventive properties of statins, suggesting a potential role for this compound in modulating cell proliferation pathways relevant to cancer wikipedia.org.
Compound Name Glossary:
This compound (DLVT): A derivative of lovastatin.
Lovastatin (LVT): A HMG-CoA reductase inhibitor used to lower cholesterol.
Salazosulfapyridine (SASP): A positive control drug used in ulcerative colitis models.
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A protein complex that controls the transcription of DNA, cytokine production, and cell survival.
MPO (Myeloperoxidase): An enzyme primarily found in neutrophils, associated with inflammation.
IL-6 (Interleukin-6): A pro-inflammatory cytokine.
IL-10 (Interleukin-10): An anti-inflammatory cytokine.
IL-17 (Interleukin-17): A pro-inflammatory cytokine involved in autoimmune diseases.
TNF-α (Tumor Necrosis Factor-alpha): A pro-inflammatory cytokine.
p21 (Cyclin-dependent kinase inhibitor 1): A protein that inhibits cell cycle progression.
p27 (Cyclin-dependent kinase inhibitor 1B): A protein that inhibits cell cycle progression.
HMG-CoA reductase (3-hydroxy-3-methylglutaryl-coenzyme A reductase): The rate-limiting enzyme in cholesterol biosynthesis.
Cardiovascular Research Applications
The compounds present in RYR, including this compound, have been investigated for their roles in cardiovascular health. These effects are often discussed in the context of the pleiotropic actions of statins, which extend beyond lipid-lowering.
Red Yeast Rice extracts, which contain this compound, have demonstrated anti-atherosclerotic activity in experimental studies involving animal and cell models nih.govresearchgate.net. These findings suggest a potential role for RYR components, including this compound, in inhibiting the progression of atherosclerosis informahealthcare.com. Atherosclerosis, a condition characterized by the buildup of plaque in arteries, is a primary driver of cardiovascular diseases. Statins, in general, are known to reduce cardiovascular events by slowing the progression of coronary atherosclerosis and stabilizing plaques, thereby reducing the risk of plaque rupture, intramural hemorrhage, and intraluminal thrombosis cymitquimica.comresearchgate.net. While direct studies isolating this compound's specific impact on thromboembolic disease prevention are limited, its presence in RYR, which shows anti-atherosclerotic effects, indicates a potential contribution to these mechanisms.
Research indicates that RYR may offer protective effects on endothelial function, particularly in the context of atherosclerotic cardiovascular disease xml-journal.net. Endothelial cells form the inner lining of blood vessels, and their dysfunction is a critical early step in the development of atherosclerosis. Statins, including Lovastatin, are known to improve endothelial function by enhancing the synthesis of nitric oxide (NO), a molecule crucial for vasodilation and maintaining vascular health researchgate.netanses.fr. This compound, as a component of RYR, may contribute to these beneficial effects on the endothelium.
While direct research specifically detailing this compound's effect on platelet aggregation is scarce, general statin research highlights their ability to inhibit platelet aggregation researchgate.netresearchgate.net. Platelet aggregation is a key process in blood clot formation, and its dysregulation can lead to thrombotic events. Some studies have indirectly linked compounds found in RYR-related preparations to modulating platelet aggregation zhiwutong.com. Given that this compound is a monacolin, a class of compounds known for their HMG-CoA reductase inhibitory activity similar to statins, it is plausible that it may share some of the anti-platelet aggregation properties.
Renal Disease Studies (e.g., Polycystic Kidney Disease)
Specific research focusing on the effects of this compound on renal diseases, such as Polycystic Kidney Disease (PKD), has not been extensively documented in the available literature. While Lovastatin has been mentioned in the context of potentially managing progressive renal disease or influencing the progression of renal disease by reducing renal artery atherosclerosis researchgate.netresearchgate.net, direct studies investigating this compound's specific actions or therapeutic potential in these conditions are limited.
Preclinical and Mechanistic Toxicology Research
Statin-Associated Myopathy and Muscle Damage Mechanisms
Statins, as a class of drugs, are well-known for their potential to cause muscle-related adverse effects, collectively termed statin-associated muscle symptoms (SAMS). ahajournals.org These can range from mild myalgia to severe, life-threatening rhabdomyolysis.
Rhabdomyolysis Considerations
Rhabdomyolysis, the most severe form of statin-induced myopathy, involves the breakdown of muscle fibers and the release of their contents into the bloodstream, which can lead to kidney failure. ochsnerjournal.org Cases of rhabdomyolysis have been reported with Lovastatin (B1675250) therapy. nih.gov The potential for Dehydro Lovastatin to induce or contribute to rhabdomyolysis is unknown but would be a critical area of investigation in any preclinical safety assessment.
Mitochondrial Impairment and Necrosis
The proposed mechanisms for statin-induced myopathy often point to mitochondrial dysfunction. ahajournals.org Studies on Lovastatin have suggested that it can impair mitochondrial function within muscle cells, potentially leading to necrosis (cell death). nih.gov This impairment may be linked to a reduction in the synthesis of coenzyme Q10, a vital component of the mitochondrial electron transport chain. nih.gov Whether this compound shares this capacity for mitochondrial disruption is a significant unanswered question. Research on Lovastatin has shown it can lead to depolarization of the mitochondrial membrane potential and reduce oxygen consumption in cancer cells. nih.gov
Myofibrillar and Sarcomere Protein Expression Alterations
Research into the molecular mechanisms of statin-induced myopathy has explored changes in the expression of muscle-specific proteins. Studies have shown that statins can upregulate the expression of genes associated with muscle atrophy, such as atrogin-1. jacc.org Combination treatment with Lovastatin and fenofibrate (B1672516) has been shown to increase the protein levels of FoxO1, a key regulator of muscle atrophy. jst.go.jp The specific impact of this compound on myofibrillar and sarcomere protein expression has not been investigated.
Hepatotoxicity and Liver Dysfunction Investigations
Hepatotoxicity is another recognized, though less common, adverse effect of statin therapy.
Serum Transaminase Elevations (AST, ALT)
Elevations in the liver enzymes aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) are common indicators of liver stress or damage. nih.gov Clinical data for Lovastatin shows that it can cause dose-related elevations in these transaminases. nih.govnih.gov A study comparing Lovastatin and Simvastatin (B1681759) found minor elevations in ALT, AST, and alkaline phosphatase (ALP) with both drugs. researchgate.net Any preclinical toxicological evaluation of this compound would need to include a thorough assessment of its potential to cause similar elevations in liver enzymes.
Other Potential Adverse Effects
Gastrointestinal Symptoms
Preclinical and clinical studies of lovastatin, the parent compound of this compound, have reported gastrointestinal symptoms as an adverse effect. In a long-term safety study of lovastatin, gastrointestinal symptoms were the cause for withdrawal for two out of 744 patients. natap.org Research on a modified-release formulation of lovastatin for irritable bowel syndrome with constipation (IBS-C) noted that methane (B114726) production by gut methanogens like Methanobrevibacter smithii can contribute to symptoms such as constipation, pain, and bloating. veeva.comresearchgate.net Lovastatin lactone was found to inhibit this methane production in vitro. researchgate.net A study on a lovastatin derivative, dehydrolovastatin, showed it could alleviate symptoms of ulcerative colitis in mice, suggesting an impact on gastrointestinal inflammatory processes. researchgate.net
Dermatological Manifestations
Topical application of lovastatin has been explored for certain skin conditions. In hairless mice, daily application of lovastatin led to epidermal hyperplasia and an increase in transepidermal water loss, indicating a disruption of the skin's permeability barrier. nih.gov This effect was linked to an initial inhibition of epidermal cholesterol synthesis. nih.gov In humans, topical lovastatin, often combined with cholesterol, has been used to treat porokeratosis, a group of keratinization disorders. researchgate.netskinpluspharmacy.com.au This treatment aims to replenish skin cholesterol while inhibiting the buildup of potentially toxic metabolites from the mevalonate (B85504) pathway. skinpluspharmacy.com.aunih.gov Some studies have reported skin rash as a reason for discontinuing oral lovastatin therapy. natap.org
Molecular Mechanisms of Toxicity
The toxic effects of statins are thought to stem from a combination of factors including the inhibition of HMG-CoA reductase, direct effects on cells and their subcellular components, and genetic predispositions. ahajournals.org
Direct Cellular and Subcellular Effects
Statins can have direct effects on cellular and subcellular structures, which may contribute to their toxicity. ahajournals.org Early in vitro research indicated that lovastatin could lead to the accumulation of triacylglycerol and phospholipids (B1166683) in cultured keratinocytes. ahajournals.org Lovastatin has also been shown to increase mitochondrial oxidative stress in pancreatic cancer cells, leading to apoptosis. mdpi.com This was associated with a reduction in lipid rafts in both the plasma membrane and mitochondria. mdpi.com Furthermore, lovastatin can influence cell cycle progression and DNA synthesis. mdpi.com It has been suggested that lovastatin can protect human endothelial cells from the DNA-damaging effects of certain anticancer drugs by reducing the susceptibility of topoisomerase II to inhibitors. nih.gov
Genetic Factors and Susceptibility
Genetic variations can play a significant role in an individual's susceptibility to statin-related toxicity. ahajournals.org Polymorphisms in genes that encode for drug transporters, such as the SLCO1B1 gene, can affect the plasma concentrations of statins and thereby influence the risk of myopathy. hilarispublisher.comjacc.orgmdpi.com For instance, certain single-nucleotide polymorphisms in SLCO1B1 are associated with a higher risk of myopathy. jacc.orgmdpi.com Similarly, genetic variations in cytochrome P450 enzymes, which are involved in the metabolism of many statins, can also impact drug levels and toxicity risk. hilarispublisher.commdpi.com A rare but serious adverse effect associated with statins is statin-induced necrotizing autoimmune myopathy (SINAM), which may have a genetic predisposition related to an increased expression of HMG-CoA reductase, the target enzyme for statins. jacc.orgmdpi.com
Table 2: Genes Implicated in Statin Toxicity
| Gene | Role | Implication in Statin Toxicity |
|---|---|---|
| SLCO1B1 | Encodes the OATP1B1 transporter, involved in the hepatic uptake of statins. hilarispublisher.com | Variants can lead to increased plasma statin levels and a higher risk of myopathy. jacc.orgmdpi.com |
| CYP3A4 | A cytochrome P450 enzyme responsible for metabolizing several statins, including lovastatin. hilarispublisher.commdpi.com | Variations can alter statin metabolism, affecting drug concentrations and toxicity risk. hilarispublisher.commdpi.com |
| HMGCR | Encodes HMG-CoA reductase, the pharmacological target of statins. mdpi.com | Increased expression, potentially with a genetic basis, may be linked to SINAM. jacc.orgmdpi.com |
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Advanced Analytical and Characterization Methodologies
Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of Dehydro Lovastatin (B1675250) by analyzing how the molecule interacts with electromagnetic radiation. numberanalytics.comuib.noumsida.ac.id
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detailing the carbon-hydrogen framework of Dehydro Lovastatin. jchps.com By comparing the NMR spectra of this compound with that of Lovastatin, specific structural differences can be identified.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. In Lovastatin, characteristic signals appear in several regions: δ 6.05-6.01 ppm, δ 5.90-5.84 ppm, δ 5.61-5.56 ppm, and δ 5.37-5.32 ppm. nih.gov The presence of a dehydro- (B1235302) moiety in this compound would lead to distinct changes in the chemical shifts and coupling patterns in these vinylic and allylic regions of the spectrum.
¹³C NMR (Carbon-13 NMR): This technique maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides clues about its electronic environment (e.g., whether it is part of a C=C double bond, a C-O bond, or an alkyl chain). While specific ¹³C NMR data for this compound is not widely published, it can be inferred by comparison to Lovastatin's spectrum.
¹³C-DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a specialized NMR experiment used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. nanalysis.compressbooks.pub A DEPT-135 experiment, for instance, shows CH and CH₃ signals with a positive phase, while CH₂ signals appear with a negative phase. nanalysis.com This technique is instrumental in confirming the specific structural changes, such as the introduction of a double bond in the this compound structure, by observing the disappearance of certain CH or CH₂ signals and the appearance of new quaternary or methine carbon signals.
A comparison of critical peaks in the ¹³C-NMR spectrum helps distinguish between Lovastatin and its derivatives. rroij.com For example, the formation of a methyl ester derivative of lovastatin introduces a new peak around 51.57 ppm, which is absent in the parent compound's spectrum. rroij.com
Table 1: Illustrative ¹H and ¹³C NMR Data for Lovastatin (Note: Specific shifts for this compound may vary but can be predicted based on these values)
| Nucleus | Atom Type | Chemical Shift (δ) ppm (Solvent) | Reference |
| ¹H | Vinylic H | 6.05-5.32 | nih.gov |
| ¹H | Aliphatic H | 2.85-0.85 | nih.gov |
| ¹³C | C=O (Lactone) | ~170-175 | rroij.com |
| ¹³C | C=C | ~130-140 | rroij.com |
| ¹³C | C-O | ~60-80 | rroij.com |
| ¹³C | Aliphatic C | ~10-40 | rroij.com |
This table is for illustrative purposes. Actual chemical shifts can vary based on solvent and experimental conditions.
Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. longdom.orglibretexts.org It is highly effective for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands similar to Lovastatin, with specific differences arising from its unique structural feature.
Key functional groups and their expected IR absorption regions include:
O-H stretching: A broad band around 3500 cm⁻¹ for the hydroxyl group.
C-H stretching: Sharp peaks between 2850 and 3000 cm⁻¹ for alkyl groups.
C=O stretching: A strong, sharp peak around 1733 cm⁻¹ for the ester (lactone) carbonyl group. nih.gov
C=C stretching: Peaks in the 1600-1680 cm⁻¹ region. The additional double bond in this compound may introduce a new peak or alter existing ones in this region. nih.gov
C-O stretching: Bands in the 1000-1300 cm⁻¹ region.
By comparing the fingerprint region (below 1500 cm⁻¹) of this compound with a reference spectrum of Lovastatin, subtle structural differences can be confirmed. farmaciajournal.com
Table 2: Typical Infrared Absorption Frequencies for Lovastatin Functional Groups
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
| Hydroxyl | O-H Stretch | ~3500 (broad) | libretexts.org |
| Alkyl | C-H Stretch | 2850-3000 | libretexts.org |
| Lactone (Ester) | C=O Stretch | ~1733 | nih.gov |
| Alkene | C=C Stretch | 1600-1680 | nih.gov |
| Ester | C-O Stretch | 1000-1300 | libretexts.org |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation analysis (MS/MS), valuable structural information. numberanalytics.com
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula. In one study, Lovastatin was identified by its accurate mass at m/z 405.2636. grupobiomaster.com this compound, having two fewer hydrogen atoms, would have a corresponding molecular ion peak at a lower m/z value.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. nih.gov The resulting fragmentation pattern is a fingerprint of the molecule's structure. The main fragmentation pathways for Lovastatin involve the elimination of the ester side chain, followed by dehydration and dissociation of the lactone moiety. nih.gov The fragmentation pattern of this compound would be expected to show similar losses, but the presence of the additional double bond would influence the stability and formation of certain fragment ions, allowing for its differentiation from Lovastatin.
Table 3: Expected Mass Spectrometry Data for this compound
| Technique | Parameter | Expected Value/Information | Reference |
| ESI-MS | [M+H]⁺ | m/z corresponding to C₂₄H₃₅O₅⁺ | grupobiomaster.com |
| HRMS | Exact Mass | Provides the precise elemental composition. | grupobiomaster.com |
| MS/MS | Fragmentation Ions | Characteristic fragments resulting from losses of H₂O, the ester side chain, and ring cleavage, differing slightly from Lovastatin. | nih.gov |
UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for molecules containing chromophores, such as conjugated double bonds. Lovastatin exhibits maximum absorbance (λmax) at approximately 237-238 nm and 247 nm. researchgate.netrjptonline.org The introduction of an additional conjugated double bond in this compound would likely cause a bathochromic shift (a shift to a longer wavelength) in its λmax. This shift provides a simple and rapid method for its detection and differentiation from Lovastatin. One study noted that the λmax for Lovastatin was 248 nm. smbb.mxsemanticscholar.org
Chromatographic Separations and Quantification
Chromatographic techniques are essential for separating this compound from Lovastatin and other related substances, as well as for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of statins and their impurities. rjpbcs.com A validated HPLC method allows for the separation, identification, and quantification of this compound. innovareacademics.in
Typical HPLC methods for statin analysis employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often with adjusted pH) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net Detection is commonly performed using a UV detector set at the λmax of the compounds, around 238 nm. researchgate.net
In a representative HPLC method, Lovastatin and its derivatives can be well-resolved. researchgate.net For example, under specific conditions using an acetonitrile-water mobile phase (77:23, v/v) at pH 3.0, Lovastatin had a retention time of 8.89 ± 0.25 min. researchgate.net this compound, being slightly more nonpolar due to the extra double bond, would be expected to have a different retention time under similar conditions, enabling its separation and quantification. innovareacademics.in Various studies have developed HPLC methods for the simultaneous determination of multiple statins, demonstrating the technique's versatility and robustness. nih.govnih.gov
Table 4: Example HPLC Method Parameters for Statin Analysis
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | rjpbcs.comresearchgate.net |
| Mobile Phase | Acetonitrile and water/buffer (e.g., phosphate (B84403) buffer) mixture | rjpbcs.comresearchgate.net |
| Elution Mode | Isocratic or Gradient | rjpbcs.comnih.gov |
| Flow Rate | ~1.0 mL/min | rjpbcs.comnih.gov |
| Detection | UV at ~238 nm | researchgate.net |
| Injection Volume | 10-20 µL | rjpbcs.comnih.gov |
| Retention Time | Specific for each compound under defined conditions | researchgate.net |
Liquid Chromatography (LC)
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the analysis of this compound, often in the context of analyzing lovastatin and its related impurities. daicelpharmastandards.com
Research Findings:
HPLC methods have been developed to separate and quantify lovastatin from its degradation products, including this compound and the hydroxy acid form of lovastatin. innovareacademics.in A typical HPLC analysis involves the use of a C18 reversed-phase column. ijbbku.com The mobile phase composition is critical for achieving good separation. For instance, a mobile phase consisting of acetonitrile and water (at a pH of 3.0) in a 65:35 ratio has been used successfully. ijbbku.com In another method, a Symmetry C18 column was used with a mobile phase of acetonitrile-water (77:23, v/v) at pH 3.0, which allowed for the well-resolved peaks of lovastatin and its related compounds. researchgate.net
Supercritical fluid chromatography (SFC), a variant of liquid chromatography, has also been explored for the analysis of lovastatin and its degradation products. A study demonstrated a reliable SFC method using a Hypersil silica (B1680970) column with methanol-modified carbon dioxide as the mobile phase. nih.gov The addition of trifluoroacetic acid to the mobile phase was found to be crucial for achieving symmetrical peak shapes and eluting this compound and other degradation products in under 6 minutes. nih.gov
Table 1: HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | C18 reverse phase (SpherSIL, 5µm, 250x4 mm) ijbbku.com | Symmetry C18 (5 µm, 4.6 x 250 mm) researchgate.net |
| Mobile Phase | Acetonitrile:Water (65:35), pH 3.0 ijbbku.com | Acetonitrile:Water (77:23, v/v), pH 3.0 researchgate.net |
| Flow Rate | 1.5 mL/min ijbbku.com | Not Specified |
| Detection | UV at 235 nm ijbbku.com | Not Specified |
| Retention Time of this compound | Not explicitly stated, but separated from lovastatin. | Not explicitly stated, but separated from lovastatin. |
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Tandem Mass Spectrometry (UPLC-QTOF-MS/MS)
Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers enhanced sensitivity and selectivity for the analysis of lovastatin and its derivatives, including this compound. capes.gov.brnih.gov UPLC-QTOF-MS/MS, in particular, provides high-resolution mass data, enabling the confident identification and characterization of compounds in complex mixtures. researchgate.net
Research Findings:
While specific studies focusing solely on the UPLC-QTOF-MS/MS analysis of this compound are not extensively detailed in the provided context, the application of UPLC-MS/MS for lovastatin analysis is well-established and can be extrapolated to its derivatives. capes.gov.brnih.govifoodmm.com For instance, a UPLC-MS/MS method for lovastatin in human plasma used an Acquity UPLC BEH C18 column with a mobile phase of acetonitrile and water containing 5 mmol/L ammonium (B1175870) acetate (B1210297) (85:15, v/v). capes.gov.br Detection was achieved using a triple-quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode. capes.gov.br This high-throughput method had an analysis time of less than 1.7 minutes per sample. capes.gov.br Such methodologies are readily adaptable for the detection and quantification of this compound as a related substance or degradation product. The high resolution and accuracy of QTOF-MS would be particularly beneficial for identifying and confirming the structure of this compound in various matrices. researchgate.netmdpi.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative identification of lovastatin and its related compounds, including this compound. nih.govbiochemjournal.com
Research Findings:
For the detection of lovastatin, silica gel plates are commonly used. biochemjournal.com A mobile phase consisting of dichloromethane (B109758) and ethyl acetate in a 70:30 (v/v) ratio has been successfully employed. ijbbku.combiochemjournal.com After development, the spots can be visualized by exposing the plate to iodine fumes, which results in the appearance of yellow spots under UV light. ijbbku.com The presence of this compound can be confirmed by comparing its retention factor (Rf) value with that of a reference standard. In one study, the Rf value for lovastatin was reported to be in the range of 0.94 to 0.97. biochemjournal.com In another study analyzing non-polar lipids, a solvent system of hexane:ether:acetic acid (75:25:01) was used, with visualization by iodine and autoradiography. nih.gov
Table 2: TLC Method for this compound Detection
| Parameter | Details |
| Stationary Phase | Silica gel G plate biochemjournal.com |
| Mobile Phase | Dichloromethane:Ethyl acetate (70:30 v/v) ijbbku.combiochemjournal.com |
| Visualization | Exposure to iodine fumes, observation under UV light ijbbku.com |
| Identification | Comparison of Rf values with a reference standard biochemjournal.com |
Electrophoretic Techniques (e.g., Capillary Electrophoresis)
Capillary Electrophoresis (CE) has emerged as a powerful separation technique in pharmaceutical analysis due to its high efficiency, speed, and minimal sample consumption. mdpi.com It has been successfully applied to the simultaneous determination of various statins, including lovastatin and its derivatives. researchgate.net
Research Findings:
Micellar electrokinetic chromatography (MEKC), a mode of CE, has been shown to be effective for the simultaneous separation of atorvastatin (B1662188), fluvastatin (B1673502), lovastatin, and simvastatin (B1681759). researchgate.net For the analysis of lovastatin and simvastatin, they were first transformed into their β-hydroxy acid forms through alkaline hydrolysis. researchgate.net A MEKC method was also developed for the quantification of lovastatin and simvastatin in pharmaceutical dosage forms. researchgate.net In one study, the simultaneous determination of four statins was achieved in approximately 3 minutes using optimized electrophoretic conditions, with the migration order being atorvastatin, fluvastatin, lovastatin, and simvastatin. researchgate.net Another rapid MEKC method was developed for the simultaneous determination of lovastatin (in both lactone and hydroxy acid forms) and citrinin, a toxic by-product, in red rice products. researchgate.net The separation was achieved in under 2 minutes using a 20 mM phosphate buffer at pH 7.0 and 30 mM sodium dodecyl sulphate. researchgate.net
Proteomic Analysis (e.g., Label-Free Proteomics, SILAC)
Proteomic analysis provides insights into how compounds like statins affect cellular protein expression, revealing potential mechanisms of action and cellular pathways they modulate. Techniques such as label-free proteomics and Stable Isotope Labeling by Amino acids in Cell culture (SILAC) have been employed to study the effects of lovastatin. plos.orgnih.govresearchgate.netnih.govfrontiersin.org While direct proteomic studies on this compound are not prominent in the provided search results, the findings from lovastatin studies offer a valuable framework.
Research Findings:
A SILAC-based quantitative proteomic study on HL-60 cells treated with lovastatin led to the quantification of approximately 3200 proteins, with about 120 showing significant changes in expression levels. nih.gov This study revealed that lovastatin perturbed not only the expected cholesterol biosynthesis pathway but also the estrogen receptor signaling pathway and glutamate (B1630785) metabolism. nih.gov Another study using two-dimensional gel electrophoresis and mass spectrometry on breast cancer cells treated with lovastatin identified changes in proteins involved in cell proliferation and signaling pathways, such as the Rho inhibitor GDI-2 and members of the E2F1-pathway. nih.gov Furthermore, a label-free proteomics analysis of goat skeletal muscle after lovastatin supplementation showed modifications in protein expression patterns associated with carbohydrate and creatine (B1669601) metabolism, as well as cell growth and development processes. researchgate.net
Table 3: Proteomic Approaches for Studying Statin Effects
| Technique | Cell/Tissue Type | Key Findings Related to Lovastatin |
| SILAC-LC-MS/MS | HL-60 cells | Perturbation of cholesterol biosynthesis, estrogen receptor signaling, and glutamate metabolism. nih.gov |
| 2D-Gel Electrophoresis & MS | Breast cancer cells (MDAMB231, MDAMB468) | Modulation of the E2F1-pathway and AKT-signaling pathway; increased expression of Rho inhibitor GDI-2. nih.gov |
| Label-Free Proteomics | Goat skeletal muscle | Modifications in protein expression related to carbohydrate and creatine metabolism, cell growth, and development. researchgate.net |
Electrophysiological Analyses (e.g., in Intestinal Epithelial Cells)
Electrophysiological analysis is a key technique for studying the effects of compounds on ion transport and channel function in cells. This has been particularly insightful for understanding the activity of this compound.
Research Findings:
A study investigating the effects of statin derivatives on cAMP-dependent chloride secretion in human intestinal epithelial (T84) cells found that α,β-dehydrolovastatin (DHLV) was the most potent inhibitor among the tested compounds. nih.govnih.gov Using electrophysiological analyses, the IC50 value for DHLV in inhibiting cAMP-dependent chloride secretion was determined to be 1.8 µM. nih.govnih.gov Further investigation revealed that DHLV inhibits the cystic fibrosis transmembrane conductance regulator (CFTR), a cAMP-dependent apical chloride channel. nih.govnih.govplos.org This inhibition was not due to alterations in intracellular cAMP levels or its negative regulators. nih.govplos.org DHLV was also found to inhibit Ca2+-dependent chloride secretion without affecting intracellular Ca2+ levels and had no effect on Na+-K+ ATPase activities. nih.govnih.gov These findings identify this compound as a novel natural product-derived CFTR inhibitor. nih.gov
Table 4: Electrophysiological Effects of this compound (DHLV) in T84 Cells
| Parameter | Observation |
| Target | cAMP-dependent chloride secretion nih.govnih.gov |
| Potency (IC50) | 1.8 µM nih.govnih.gov |
| Mechanism of Action | Inhibition of the CFTR chloride channel nih.govplos.org |
| Effect on cAMP | No alteration of intracellular cAMP levels nih.govplos.org |
| Other Effects | Inhibition of Ca2+-dependent chloride secretion; no effect on Na+-K+ ATPase activity nih.govnih.gov |
X-ray Crystallography and Structural Biology Studies
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution, providing crucial insights into their function and interactions. crelux.comanton-paar.com While a crystal structure specifically for this compound is not mentioned in the provided search results, structural studies of related enzymes in the lovastatin biosynthesis pathway offer valuable context.
Research Findings:
The crystal structure of LovC, a trans-acting enoyl reductase involved in lovastatin biosynthesis, has been determined at a resolution of 1.9 Å. rcsb.orgpnas.orgnih.gov This structural information helps to elucidate the molecular basis of its specificity in reducing polyketide intermediates during the biosynthesis of lovastatin. rcsb.orgpnas.org The LovC structure reveals a medium-chain dehydrogenase/reductase (MDR) fold with a unique monomeric assembly. pnas.orgnih.gov Co-crystal structures of LovC have also provided insights into its active site, cofactor binding, and the stereochemistry of the reduction reaction. pnas.org Additionally, cryo-electron microscopy (cryo-EM) structures of the lovastatin nonaketide synthase (LovB)–LovC complex have been resolved, revealing the architecture of this megasynthase and providing a basis for understanding the processing of intermediates. researchgate.net These structural biology studies are fundamental to potentially re-engineering the biosynthetic pathway to produce novel statins. researchgate.net
Drug Interaction Research and Pharmacokinetic Studies
Metabolism and Biotransformation
Dehydro lovastatin (B1675250) is an aromatized analog of lovastatin, a cholesterol-lowering agent. nih.gov The metabolism of its parent compound, lovastatin, is complex and involves multiple enzymatic pathways, primarily occurring in the liver. Lovastatin itself is a prodrug, an inactive lactone, that is hydrolyzed in the body to its active β-hydroxy acid form. daicelpharmastandards.comwikipedia.orgt3db.ca This active form is a potent inhibitor of HMG-CoA reductase, a key enzyme in cholesterol synthesis. wikipedia.orgt3db.ca
Hepatic Microsomal Metabolism
The liver is the primary site for the metabolism of lovastatin. medcentral.comdrugbank.comefda.gov.et Studies using liver microsomes from both rats and humans have shown that lovastatin is converted into several more polar metabolites. nih.gov The primary metabolic reactions occur at the 6'-position of the lovastatin molecule. nih.govnih.gov
The metabolism of lovastatin by liver microsomes is dependent on both time and concentration. nih.gov Interestingly, the open acid form of lovastatin is not extensively metabolized by either rat or human liver microsomes. nih.gov
Role of Cytochrome P450 Enzymes (e.g., CYP3A4)
The cytochrome P450 (CYP450) system of enzymes, located in the endoplasmic reticulum of hepatocytes, is crucial for the metabolism of a wide range of compounds, including lovastatin. liposuction101.commdpi.com Specifically, enzymes belonging to the CYP3A subfamily, with CYP3A4 being the most significant in humans, are the primary catalysts for the oxidative metabolism of lovastatin. wikipedia.orgnih.govpharmgkb.orgnih.govjacc.orgahajournals.org
The involvement of CYP3A4 is significant because many other drugs are also metabolized by this enzyme, creating a potential for drug-drug interactions. nih.govjacc.org Strong inhibitors of CYP3A4 can decrease the metabolism of lovastatin, leading to increased plasma concentrations. medcentral.com
The main oxidative metabolites produced by CYP3A4 activity are 6'-beta-hydroxy-lovastatin and 6'-exomethylene-lovastatin. nih.gov There is a strong correlation between the rate of lovastatin oxidation and the amount of CYP3A4 present in human liver microsomes. nih.gov
Table 1: Key Cytochrome P450 Findings for Lovastatin Metabolism
| Enzyme Family | Key Enzyme | Role in Lovastatin Metabolism | Primary Metabolites |
| Cytochrome P450 | CYP3A4 | Major enzyme responsible for oxidative metabolism. nih.govpharmgkb.orgnih.govjacc.orgahajournals.org | 6'-beta-hydroxy-lovastatin, 6'-exomethylene-lovastatin. nih.gov |
| CYP3A5 | Also involved in the extensive first-pass metabolism in the liver. pharmgkb.org | Not specified |
Glucuronidation Pathways (UGT1A1, UGT1A3, UGT2B7)
Glucuronidation is a major phase II metabolic pathway that involves the conjugation of glucuronic acid to a substrate, making it more water-soluble and easier to excrete. eur.nl The enzymes responsible for this process are the UDP-glucuronosyltransferases (UGTs). eur.nl
The active hydroxy-acid form of statins can be converted back to the inactive lactone form through glucuronidation by UGT enzymes, particularly UGT1A1, UGT1A3, and UGT2B7. nih.gov These enzymes are primarily found in the endoplasmic reticulum of cells in the liver, kidneys, and intestines. nih.gov While specific studies on dehydro lovastatin's interaction with these pathways are limited, the general metabolic fate of statins suggests a potential role for these UGTs.
Table 2: UGT Isoforms and Their Role in Statin Metabolism
| UGT Isoform | Location | Role in Statin Metabolism |
| UGT1A1 | Liver, Kidneys, Intestines | Converts active hydroxy-acid form to inactive lactone form. nih.gov |
| UGT1A3 | Liver, Kidneys, Intestines | Converts active hydroxy-acid form to inactive lactone form. nih.gov |
| UGT2B7 | Liver, Kidneys, Intestines | Converts active hydroxy-acid form to inactive lactone form. nih.gov |
Hydrolysis to Beta-Hydroxy Acid Form
Lovastatin is administered as an inactive lactone prodrug. wikipedia.orgt3db.ca To become pharmacologically active, it must be hydrolyzed in the body to its open-ring β-hydroxy acid form. daicelpharmastandards.comwikipedia.orgt3db.caefda.gov.etpharmgkb.orgresearchgate.net This hydrolysis is a crucial activation step. t3db.ca The resulting β-hydroxy acid is the active metabolite that inhibits HMG-CoA reductase. daicelpharmastandards.comefda.gov.et
Paraoxonase Activity in Activation Process
The conversion of the inactive lactone form of lovastatin to its active β-hydroxy acid form appears to be controlled by the activity of paraoxonase (PON) enzymes, particularly PON3. drugbank.commdpi.com PONs are a family of enzymes associated with high-density lipoprotein (HDL). mdpi.comtandfonline.com PON3 has been shown to exclusively hydrolyze bulky statin lactones like lovastatin. mdpi.com This enzymatic activation is distinct from the metabolic processes carried out by cytochrome P450 enzymes. drugbank.com Studies have also indicated that lovastatin therapy can, in turn, enhance the activity of PON1. nih.govnih.govresearchgate.net
Uptake and Distribution
Following oral administration, lovastatin undergoes extensive first-pass metabolism in the liver, which significantly reduces its systemic bioavailability to less than 5%. t3db.capharmgkb.orghres.ca The drug shows high selectivity for the liver, where it reaches much higher concentrations than in other tissues. drugbank.com
The uptake of lovastatin into hepatocytes is facilitated by transport proteins. pharmgkb.orgnih.gov Organic anion-transporting polypeptide 1B1 (OATP1B1) is a key transporter involved in the hepatic uptake of statins. pharmgkb.orgnih.gov While lipophilic statins like lovastatin can also passively diffuse across cell membranes, OATP1B1 still plays a partial role in their uptake. nih.govahajournals.org Genetic variations in the gene encoding OATP1B1 (SLCO1B1) can affect the plasma concentrations of the active lovastatin acid. pharmgkb.org
Once inside the body, both lovastatin and its active β-hydroxy acid metabolite are highly bound to human plasma proteins (over 95%). hres.ca
Organic Anion Transporting Polypeptides (OATP) Mediated Uptake (e.g., OATP1B1)
The uptake of statins into the liver, their primary site of action, is a critical step in their cholesterol-lowering effect. e-lactancia.orgnih.govacs.org Organic Anion Transporting Polypeptides (OATPs) are a family of influx transporters that play a significant role in this process. nih.govmdpi.com Specifically, OATP1B1, located on the sinusoidal membrane of hepatocytes, facilitates the hepatic uptake of many statins. nih.govmdpi.comdrugbank.com
While Lovastatin itself is a substrate for OATP1B1, enhancing its entry into the liver, the specific role of OATP1B1 in the uptake of its metabolite, this compound, requires further dedicated research. drugbank.comuio.no The active transport of statins like pravastatin (B1207561) and atorvastatin (B1662188) by OATP1B1 has been more extensively studied. uio.no Given that this compound is a major metabolite of Lovastatin, it is plausible that its disposition is also influenced by OATP-mediated transport, but direct evidence is needed to confirm this.
Genetic variations in the SLCO1B1 gene, which encodes the OATP1B1 transporter, can significantly impact the pharmacokinetics of statins. nih.gov For instance, a common polymorphism can decrease the transport of active simvastatin (B1681759) acid, leading to higher plasma concentrations and an increased risk of myopathy. nih.gov This highlights the importance of understanding the interaction between this compound and OATP1B1 to predict potential variability in patient response and risk.
Passive Diffusion
In addition to active transport, passive diffusion across cell membranes is another mechanism by which drugs enter cells. wfsahq.org This process is largely governed by the physicochemical properties of the drug, particularly its lipophilicity (fat solubility). e-lactancia.orgnih.govabdn.ac.uk More lipophilic statins, such as Lovastatin, are thought to readily enter cells, including hepatocytes, via passive diffusion. e-lactancia.orgnih.gov
This compound, being a metabolite of the lipophilic parent compound Lovastatin, is also expected to be relatively lipophilic. e-lactancia.orgnih.gov Therefore, it is reasonable to assume that passive diffusion plays a role in its movement across biological membranes. Research on other lipophilic statins supports the idea that they can penetrate extrahepatic tissues, which could contribute to side effects like muscle toxicity. researchgate.net The extent to which this compound utilizes passive diffusion for its absorption and distribution warrants specific investigation.
Plasma Protein Binding
Once in the bloodstream, many drugs bind to plasma proteins. This binding is generally reversible and influences a drug's distribution and elimination. evotec.com Only the unbound or "free" fraction of a drug is pharmacologically active and available to diffuse into tissues or be eliminated. evotec.com
Lovastatin and its active β-hydroxy acid metabolite are highly bound to human plasma proteins, with a binding rate greater than 95%. drugbank.com This extensive binding is attributed to their lipophilic nature. drugbank.com It is highly probable that this compound, as a related metabolite, also exhibits a high degree of plasma protein binding.
Table 1: Plasma Protein Binding of Selected Statins
| Statin | Plasma Protein Binding (%) |
|---|---|
| Lovastatin | >95 drugbank.com |
| Atorvastatin | >98 drugbank.com |
| Pravastatin | ~60 researchgate.net |
This table illustrates the high plasma protein binding characteristic of many lipophilic statins.
Tissue Distribution, Particularly Hepatic Accumulation
The primary site of action for statins is the liver. drugbank.comresearchgate.net Following oral administration, Lovastatin demonstrates high selectivity for the liver, where it reaches significantly higher concentrations than in other tissues. fda.gov This is due to an extensive first-pass extraction by the liver. researchgate.netfda.gov
Given that this compound is a metabolite of Lovastatin, it is expected to be found in the liver. fda.govpharmgkb.org Animal studies have shown that Lovastatin crosses the blood-brain and placental barriers. drugbank.com While the specific tissue distribution of this compound has not been extensively detailed, its presence in microsomal fractions of cells has been noted in research contexts. nih.gov The concentration of this compound in the liver relative to other tissues is a key factor in its potential efficacy and safety.
Elimination Pathways (Fecal and Renal Excretion)
The elimination of a drug from the body occurs through metabolism and excretion. For Lovastatin, the primary route of elimination is through the feces. drugbank.comfda.govnih.gov Following an oral dose of radiolabeled Lovastatin in humans, approximately 83% of the dose was recovered in the feces, representing both unabsorbed drug and drug that was absorbed and then excreted into the bile. drugbank.comfda.govnih.gov A smaller portion, around 10%, is excreted in the urine. drugbank.comfda.govnih.gov
As this compound is a metabolite of Lovastatin, its elimination pathways are intrinsically linked to those of the parent compound. It is logical to infer that this compound and its subsequent metabolites are also primarily eliminated via biliary excretion into the feces.
Table 2: Excretion of Lovastatin
| Excretion Route | Percentage of Dose |
|---|---|
| Fecal | ~83% drugbank.comfda.govnih.gov |
Drug-Drug Interactions
The metabolism of many drugs, including Lovastatin, is mediated by the cytochrome P450 (CYP) enzyme system in the liver. e-lactancia.orgdrugbank.com this compound's formation and subsequent metabolism are also tied to this system.
Lovastatin is primarily metabolized by the CYP3A4 isoenzyme. e-lactancia.orgdrugbank.comhres.ca Consequently, co-administration with strong inhibitors of CYP3A4 can significantly increase the plasma concentrations of Lovastatin and its metabolites, including this compound. nih.govmedcentral.comfda.gov This elevated exposure increases the risk of adverse effects, particularly myopathy and rhabdomyolysis. nih.govmedcentral.comfda.gov For this reason, the concurrent use of Lovastatin with strong CYP3A4 inhibitors is contraindicated. nih.govmedcentral.comfda.gov
Itraconazole (B105839): A potent CYP3A4 inhibitor, itraconazole has been shown to dramatically increase the plasma levels of Lovastatin and its active acid metabolite. oatext.comnih.gov Studies have reported that even a low dose of itraconazole can elevate Lovastatin concentrations by more than 15-fold. nih.gov This interaction underscores the contraindication of using these drugs together. oatext.commedscape.commedicinenet.com
Ketoconazole (B1673606): Similar to itraconazole, ketoconazole is a strong inhibitor of CYP3A4 and its co-administration with Lovastatin is contraindicated. nih.govoatext.comgoodrx.com The interaction can lead to significantly increased Lovastatin levels, heightening the risk of muscle-related side effects. goodrx.comdrugs.com
Clarithromycin (B1669154): This macrolide antibiotic is another potent inhibitor of CYP3A4. accord-healthcare.comdroracle.ai Combining clarithromycin with Lovastatin is not recommended as it can substantially increase the blood levels of Lovastatin, leading to a greater risk of myopathy and rhabdomyolysis. accord-healthcare.comdroracle.aidrugs.comdrugs.commedicinenet.com
Table 3: Impact of Strong CYP3A4 Inhibitors on Lovastatin
| Inhibitor | Effect on Lovastatin Plasma Levels | Clinical Recommendation |
|---|---|---|
| Itraconazole | Significant increase (e.g., >15-fold) nih.gov | Contraindicated oatext.commedscape.com |
| Ketoconazole | Significant increase goodrx.comdrugs.com | Contraindicated nih.govoatext.comgoodrx.com |
Cyclosporine
Cyclosporine, an immunosuppressant commonly used in organ transplant patients, is a potent inhibitor of CYP3A4. researchgate.netdroracle.aidrugs.com When co-administered with lovastatin, cyclosporine can lead to a substantial increase in the systemic exposure of lovastatin and its active metabolite, this compound. drugbank.comdrugbank.comnih.gov
The mechanism of this interaction is primarily the inhibition of CYP3A4-mediated metabolism of lovastatin in both the liver and intestines. drugs.com Additionally, cyclosporine may inhibit the organic anion-transporting polypeptide (OATP) 1B1, a transporter responsible for the hepatic uptake of statins. researchgate.netdroracle.ai This dual inhibition of metabolism and transport results in significantly elevated plasma concentrations of this compound. researchgate.netnih.gov
Clinical studies have demonstrated that cyclosporine-treated patients exhibit several-fold higher systemic exposure to lovastatin. nih.gov Due to this significant interaction, the combination of lovastatin and cyclosporine is generally not recommended or requires careful management. drugs.comgoodrx.comacc.org
Table 1: Pharmacokinetic Interaction between Lovastatin and Cyclosporine
| Interacting Drug | Effect on Lovastatin/Dehydro Lovastatin | Mechanism of Interaction |
|---|
Calcium Channel Blockers (e.g., Diltiazem (B1670644), Verapamil)
Certain non-dihydropyridine calcium channel blockers, such as diltiazem and verapamil (B1683045), are moderate inhibitors of the CYP3A4 enzyme and the P-glycoprotein (P-gp) transporter. medcentral.combiointerfaceresearch.com Co-administration of these drugs with lovastatin can increase the plasma levels of this compound. goodrx.comacc.org
Pharmacokinetic studies have shown that diltiazem can cause a more than three-fold increase in the area under the curve (AUC) of lovastatin acid. medcentral.com Similarly, verapamil has been found to significantly increase the serum concentrations of lovastatin. jacc.org The interaction is attributed to the inhibition of CYP3A4-mediated first-pass metabolism of lovastatin in the gut wall and liver. jacc.orgbiointerfaceresearch.com Verapamil may also inhibit P-gp, further contributing to increased lovastatin absorption. nih.gov
Due to this interaction, it is often recommended to use lower doses of lovastatin when co-administered with diltiazem or verapamil. acc.orgmedcentral.comtctmd.com
Table 2: Pharmacokinetic Interaction between Lovastatin and Calcium Channel Blockers
| Interacting Drug | Effect on Lovastatin/Dehydro Lovastatin | Mechanism of Interaction |
|---|---|---|
| Diltiazem | Increases plasma concentrations (e.g., >3-fold increase in lovastatin acid AUC) medcentral.com | Inhibition of CYP3A4 jacc.orgmedcentral.com |
Amiodarone (B1667116)
Amiodarone, an antiarrhythmic agent, is an inhibitor of CYP3A4. droracle.aiscbdd.com Its concomitant use with lovastatin can lead to increased plasma concentrations of this compound. drugbank.comdrugs.com
The proposed mechanism for this interaction is the inhibition of both intestinal and hepatic CYP3A4 by amiodarone, which reduces the clearance of lovastatin. scbdd.com In vitro studies using rat hepatocytes have suggested that amiodarone interferes with the metabolism of lovastatin via the CYP3A4 pathway. nih.gov This can result in elevated systemic exposure to the active form of lovastatin. drugs.com
To mitigate the potential for increased risk, it is recommended that the dosage of lovastatin should not exceed 40 mg daily in patients also taking amiodarone. medcentral.comfda.gov
Table 3: Pharmacokinetic Interaction between Lovastatin and Amiodarone
| Interacting Drug | Effect on Lovastatin/Dehydro Lovastatin | Mechanism of Interaction |
|---|
Colchicine (B1669291)
Cases of myopathy have been reported with the co-administration of lovastatin and colchicine. fda.gove-lactancia.org While the exact mechanism is not fully elucidated, it is thought to involve a potential pharmacokinetic interaction in addition to possible additive myotoxic effects. nih.gov
Colchicine is a substrate for CYP3A4 and the P-glycoprotein transporter. nih.govdrugbank.com It is possible that an interaction at these metabolic and transport pathways could lead to increased concentrations of either drug. However, it is also plausible that the observed myopathy is due to the additive muscle-related adverse effects of both drugs, as colchicine itself can cause myotoxicity. nih.gov Caution is advised when prescribing these two medications together. fda.gove-lactancia.org
Antiviral Medications
Certain antiviral medications, particularly protease inhibitors used in the treatment of HIV, are potent inhibitors of CYP3A4. nih.govgoodrx.commedscape.org Co-administration of these antivirals with lovastatin can lead to significantly increased levels of this compound. nih.gov
Drugs like ritonavir (B1064) are strong inhibitors of CYP3A4 and can cause a substantial increase in the plasma concentrations of lovastatin. nih.govnih.gov This interaction is considered clinically significant, and the combination is often contraindicated. nih.gov Other non-CYP3A4-dependent statins are generally preferred in patients receiving these antiviral therapies. nih.gov
Table 4: Pharmacokinetic Interaction between Lovastatin and Antiviral Medications
| Interacting Drug Class | Example | Effect on Lovastatin/Dehydro Lovastatin | Mechanism of Interaction |
|---|
Fibrates (e.g., Gemfibrozil (B1671426), Fenofibrate)
Fibrates are another class of lipid-lowering drugs that can interact with statins. The risk of myopathy is a known concern with this combination. medscape.org
Gemfibrozil, in particular, has been shown to significantly increase the plasma concentrations of lovastatin acid. ebmconsult.comresearchgate.net The mechanism involves the inhibition of the glucuronidation of the statin acid byproduct, a key metabolic pathway for statin elimination. medscape.orgnih.gov This interference with statin catabolism leads to higher systemic exposure. nih.gov Due to this interaction, the combined use of lovastatin and gemfibrozil should generally be avoided. acc.orge-lactancia.org
In contrast, fenofibrate (B1672516) does not appear to significantly affect the pharmacokinetics of statins, as it does not utilize the same metabolic pathway. medscape.orgnih.gov Therefore, if a fibrate is needed in combination with a statin, fenofibrate is generally the preferred agent. nih.govahajournals.org
Table 5: Pharmacokinetic Interaction between Lovastatin and Fibrates
| Interacting Drug | Effect on Lovastatin/Dehydro Lovastatin | Mechanism of Interaction |
|---|---|---|
| Gemfibrozil | Markedly increases plasma concentrations of lovastatin acid ebmconsult.comresearchgate.net | Inhibition of statin acid glucuronidation medscape.orgnih.gov |
Niacin
Lipid-lowering doses of niacin (nicotinic acid), typically 1 gram per day or more, can also increase the risk of myopathy when used with lovastatin. e-lactancia.org While there is no evidence to suggest that niacin affects the pharmacokinetics of lovastatin, the combination can lead to myopathy, including rhabdomyolysis, especially in patients with pre-existing renal insufficiency. e-lactancia.org The mechanism for this is believed to be an additive pharmacodynamic effect rather than a pharmacokinetic interaction.
Drug-Food and Drug-Herb Interactions (e.g., Grapefruit, Red Yeast Rice, St. John's Wort)
The metabolism of lovastatin, from which this compound is derived, can be significantly altered by certain foods and herbal supplements. These interactions primarily involve the modulation of the cytochrome P450 3A4 (CYP3A4) enzyme system.
Grapefruit: Grapefruit and its juice are potent inhibitors of intestinal CYP3A4. nih.gov This enzyme is crucial for the first-pass metabolism of lovastatin. drugs.com Inhibition of CYP3A4 leads to a significant increase in the plasma concentrations of lovastatin. drugs.comwikipedia.org One study noted that a daily glass of grapefruit juice can elevate blood levels of lovastatin by approximately 260% if consumed at the same time. nih.gov This is because components in grapefruit, such as furanocoumarins, down-regulate CYP3A4 expression in the intestinal wall. medindia.netresearchgate.net The interaction can reduce the conversion of lovastatin to its metabolites, including this compound, by inhibiting the primary metabolic pathway. researchgate.netnih.gov Consequently, the systemic exposure to the parent drug is substantially increased. drugs.comnih.gov
St. John's Wort: In contrast to grapefruit, St. John's wort is an inducer of CYP3A4 enzymes. pharmacytimes.com The constituent hyperforin (B191548) is thought to be primarily responsible for this induction. pharmacytimes.com When taken concurrently with lovastatin, St. John's wort can accelerate its metabolism, leading to lower plasma concentrations of the drug. goodrx.comdrugs.commayoclinic.org This interaction can potentially decrease the therapeutic efficacy of lovastatin. drugs.comebsco.com Studies have shown that this induction affects various statins, including atorvastatin, by increasing their clearance and consequently reducing their cholesterol-lowering effects. ebsco.comnih.gov
Table 1: Summary of Drug-Food and Drug-Herb Interactions with Lovastatin
| Interacting Substance | Mechanism of Interaction | Effect on Lovastatin Plasma Levels | Reference |
| Grapefruit/Grapefruit Juice | Inhibition of intestinal CYP3A4 enzyme | Significant Increase | drugs.comwikipedia.org |
| Red Yeast Rice | Contains monacolin K (lovastatin) | Additive Effect / Increased Exposure | wikidoc.orggoodrx.com |
| St. John's Wort | Induction of CYP3A4 enzyme | Decrease | pharmacytimes.comdrugs.com |
Clinical Pharmacogenomic Considerations (e.g., CPIC Guidelines)
The Clinical Pharmacogenetics Implementation Consortium (CPIC) has issued guidelines for statins, including lovastatin, based on an individual's genetic makeup to help optimize therapy. pharmgkb.orgcpicpgx.org These guidelines primarily focus on genes that influence the pharmacokinetics of statins, thereby affecting both efficacy and the risk of adverse events.
The most significant gene variant for lovastatin discussed in CPIC guidelines is in the SLCO1B1 gene. pharmgkb.orgresearchgate.net This gene encodes the organic anion-transporting polypeptide 1B1 (OATP1B1), a transporter protein responsible for the uptake of statins from the blood into the liver, their primary site of action. researchgate.net
Genetic variations in SLCO1B1 can lead to different functional phenotypes:
Normal Function: Patients have normal OATP1B1 transporter activity.
Decreased Function: Patients have reduced OATP1B1 transporter activity.
Poor Function: Patients have very low or no OATP1B1 transporter activity.
For individuals with decreased or poor SLCO1B1 function, the hepatic uptake of lovastatin is impaired, leading to higher concentrations of the drug in the systemic circulation. pharmgkb.orgresearchgate.net The 2022 CPIC guideline update provides specific recommendations based on SLCO1B1 phenotype. For patients with decreased or poor function, it is recommended to consider an alternative statin that is not as dependent on this transporter, such as fluvastatin (B1673502) or pravastatin. pharmgkb.orgcpicpgx.org If lovastatin use is deemed necessary for a patient with a decreased function phenotype, the guidelines suggest limiting the dose to 20 mg/day or less. pharmgkb.org For those with a poor function phenotype, prescribing an alternative statin is the primary recommendation. pharmgkb.org
While CPIC also provides recommendations for other genes like ABCG2 and CYP2C9 in relation to other statins, the primary pharmacogenomic consideration for lovastatin is SLCO1B1. researchgate.netcpicpgx.org
Table 2: CPIC Dosing Recommendations for Lovastatin Based on SLCO1B1 Phenotype
| SLCO1B1 Phenotype | Implication for Lovastatin Pharmacokinetics | CPIC Recommendation | Reference |
| Normal Function | Normal hepatic uptake, normal plasma concentrations. | Prescribe desired starting dose and adjust based on disease-specific guidelines. | pharmgkb.org |
| Decreased Function | Decreased hepatic uptake, increased plasma concentrations. | Prescribe an alternative statin. If lovastatin is warranted, limit dose to ≤20mg/day. | pharmgkb.org |
| Poor Function | Poor hepatic uptake, significantly increased plasma concentrations. | Prescribe an alternative statin (e.g., pravastatin, fluvastatin). | pharmgkb.org |
Preclinical Pharmacokinetics Across Species
Preclinical pharmacokinetic studies of lovastatin have been conducted in several animal species, most commonly in rats and dogs. portico.org Lovastatin is administered as an inactive lactone prodrug, which is then converted in vivo through hydrolysis to its pharmacologically active β-hydroxyacid form. portico.orgnih.gov this compound is a metabolite of this process.
Absorption and Bioavailability: Across species, oral absorption of lovastatin is rapid. nih.gov However, its systemic bioavailability is generally low due to extensive first-pass metabolism in the liver. nih.govresearchgate.net The site of absorption has been investigated for other statins in rats, showing absorption from various parts of the gastrointestinal tract. portico.org
Distribution: Lovastatin and its active metabolites exhibit high plasma protein binding, typically exceeding 95%. nih.govresearchgate.net Following absorption, the highest tissue concentrations are consistently found in the liver, which is the target organ for its cholesterol-lowering effect. nih.govresearchgate.net The lipophilic nature of lovastatin contributes to its distribution into extrahepatic tissues. researchgate.net
Metabolism: The primary metabolic pathway for lovastatin is through the CYP3A4 enzyme system. researchgate.net The metabolism of statins can vary between species. For instance, the β-oxidation of the dihydroxy heptanoic side chain is a metabolic route that occurs predominantly in rodents. nih.gov A study in rats investigated the combined use of lovastatin with a Coptidis preparation and found that the herbal preparation significantly increased the conversion of lovastatin to its primary active metabolite, lovastatin acid. figshare.com
Elimination: Elimination of lovastatin and its metabolites is rapid. nih.gov The main route of elimination is through metabolism, with the majority of the compound and its derivatives being excreted in the feces via biliary excretion. nih.gov The extent of this enterohepatic circulation is dependent on the specific animal species. nih.gov
Table 3: Summary of Preclinical Pharmacokinetic Parameters of Lovastatin
| Pharmacokinetic Parameter | Findings in Preclinical Species (Primarily Rats and Dogs) | Reference |
| Formulation | Inactive lactone prodrug | portico.orgnih.gov |
| Absorption | Rapid oral absorption | nih.gov |
| Bioavailability | Low due to extensive first-pass metabolism | nih.govresearchgate.net |
| Protein Binding | High (>95%) | nih.govresearchgate.net |
| Distribution | Highest concentration in the liver (target organ) | nih.govresearchgate.net |
| Metabolism | Primarily via CYP3A4; species-dependent variations (e.g., β-oxidation in rodents) | nih.govresearchgate.net |
| Elimination | Rapid, mainly as metabolites in feces via biliary excretion | nih.gov |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Dehydro Lovastatin in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying lovastatin and its metabolites in plasma. Key validation parameters include:
- Linearity : 0.121–35.637 ng/mL (r > 0.99) .
- Precision : Intra-day ≤11.38%, inter-day ≤8.62% at the lower limit of quantification (LLOQ) .
- Matrix Effects : Assessed via spike-and-recovery experiments (e.g., 2.74% matrix effect observed for lovastatin) .
- Stability : Ensure minimal inter-conversion between lovastatin and its hydroxy acid form during sample handling .
Q. How can statistical experimental design optimize this compound biosynthesis in microbial co-cultures?
- Methodological Answer :
Screening : Use Plackett-Burman design to identify critical medium parameters (e.g., malt extract, dextrose, MnSO₄, MgSO₄) .
Optimization : Apply Box-Behnken response surface methodology (RSM) with 29 runs (3 central points) to model interactions between variables .
Validation : Confirm optimized conditions via point prediction tools in software like Design Expert 7.1 .
- Example: Reducing malt extract and MgSO₄ concentrations while increasing MnSO₄ boosted lovastatin yield in Monascus spp. co-cultures .
Q. What in vitro models are suitable for preliminary assessment of this compound’s lipid-lowering efficacy?
- Methodological Answer :
- Hepatocyte Assays : Measure LDL receptor upregulation and HMG-CoA reductase inhibition using fluorescence-based activity assays.
- Lipid Accumulation Models : Use HepG2 cells treated with oleic acid to simulate hyperlipidemia, followed by lipid droplet quantification via Oil Red O staining.
- Dose-Response Curves : Calculate IC₅₀ values for HMG-CoA reductase inhibition (e.g., lovastatin IC₅₀ ≈ 10 nM in hepatic cells) .
Advanced Research Questions
Q. How can contradictions in clinical trial outcomes between statins be systematically analyzed?
- Case Study : Compare the Helsinki Heart Study (gemfibrozil, focused on HDL elevation) and AFCAPS/TexCAPS (lovastatin, targeting LDL reduction) :
- Confounding Factors :
- Population : Primary prevention (AFCAPS) vs. secondary prevention (Helsinki).
- Lipid Targets : HDL-C increased by 6% in lovastatin trials vs. 11% with gemfibrozil .
- Statistical Power : Helsinki (n = 4,081) showed 34% CHD risk reduction (P < 0.02), while AFCAPS (n = 6,605) reported 37% reduction (P < 0.001) .
- Methodological Recommendations : Meta-regression to adjust for baseline lipid profiles and stratification by risk biomarkers.
Q. What mechanisms underlie statin-induced chemoresistance in cancer cells, and how can they be experimentally characterized?
- Methodological Answer :
Model Development : Generate stable RhoA-overexpressing gastric cancer cell lines (e.g., SNU638/RhoA) via lentiviral transfection .
Dose-Response Analysis : Determine IC₅₀ shifts using lovastatin (e.g., IC₅₀ increased from 7.66 μg/mL in wild-type to 71.88 μg/mL in RhoA-active cells) .
Mechanistic Validation : Western blotting for RhoA/prenylation markers and apoptosis assays (e.g., caspase-3 activation) .
Q. How can multi-omics data be integrated to study this compound’s pleiotropic effects?
- Methodological Answer :
- Network Analysis : Use Cytoscape automation tools (e.g., PathLinker App) to map lovastatin-target interactions in pathways like cholesterol synthesis and inflammation .
- Transcriptomics/Proteomics : Combine RNA-seq data (e.g., HMGCR expression) with LC-MS/MS proteomic profiles to identify off-target effects.
- Data Repositories : Share raw data via platforms like Gene Expression Omnibus (GEO) or ProteomeXchange for reproducibility .
Q. What statistical approaches resolve variability in this compound pharmacokinetic studies?
- Methodological Answer :
- Population Pharmacokinetics (PopPK) : Nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability in bioavailability.
- Bioequivalence Criteria : Apply FDA/EMA guidelines (90% CI of geometric mean ratio within 80–125%) .
- Handling Outliers : Use Cook’s distance or Mahalanobis metrics to identify influential data points in plasma concentration-time curves .
Ethical and Reproducibility Considerations
Q. How should human trials involving this compound address ethical and reproducibility challenges?
- Methodological Answer :
- Informed Consent : Clearly outline risks of myopathy/rhabdomyolysis in participant documentation .
- Blinding : Double-blind placebo-controlled designs to minimize bias (e.g., AFCAPS/TexCAPS) .
- Data Transparency : Publish full protocols, including inclusion/exclusion criteria (e.g., NHANES III lipid percentiles) , and deposit raw data in repositories like ClinicalTrials.gov .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
